ZD-7114 hydrochloride
描述
属性
IUPAC Name |
2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6.ClH/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19;/h2-10,18,23,25H,11-17H2,1H3,(H,24,26);1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAMZVQSGDBGGF-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432437 | |
| Record name | ZD 7114 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129689-28-7 | |
| Record name | ZD-7114 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZD 7114 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZD 7114 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZD-7114 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63T1D9750 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ZD-7114 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-7114 hydrochloride, a potent and selective β3-adrenoceptor agonist, has been a subject of significant research interest for its potential therapeutic applications in obesity and metabolic disorders. This technical guide provides a comprehensive overview of the mechanism of action of ZD-7114, detailing its molecular interactions, downstream signaling pathways, and physiological effects. The information presented herein is supported by quantitative data from preclinical studies and outlines the experimental methodologies used to elucidate its pharmacological profile.
Introduction
Obesity and associated metabolic diseases represent a growing global health challenge. Brown adipose tissue (BAT) has emerged as a promising therapeutic target due to its unique capacity for non-shivering thermogenesis, a process that expends energy and can influence whole-body metabolism. The primary activator of thermogenesis in BAT is the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor family. This compound was developed as a selective agonist for the β3-AR, with the aim of stimulating BAT activity and increasing energy expenditure with minimal off-target effects on other β-adrenoceptor subtypes, such as β1 and β2, which are predominantly found in the heart and bronchial smooth muscle, respectively.
Molecular Mechanism of Action
The core mechanism of action of this compound is its selective binding to and activation of the β3-adrenoceptor. This interaction initiates a cascade of intracellular signaling events, primarily in brown adipocytes.
Receptor Binding and Selectivity
The selectivity of ZD-7114 for the β3-adrenoceptor over β1- and β2-adrenoceptors is a critical aspect of its pharmacological profile, as this minimizes the potential for cardiovascular and other side effects. The affinity and selectivity of ZD-7114 have been quantified using various in vitro assays.
Table 1: Adrenoceptor Selectivity of ZD-7114
| Adrenoceptor Subtype | pA2 Value |
| β1 | <5.0 |
| β2 | <5.0 |
| β3 | 7.4 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. For a competitive agonist, the pA2 value is equivalent to the pKi.
Downstream Signaling Pathway
Upon binding of ZD-7114 to the β3-adrenoceptor on brown adipocytes, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein, Gs. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).
PKA, in turn, phosphorylates several downstream targets, most notably hormone-sensitive lipase (HSL) and perilipin. The phosphorylation of these proteins initiates the hydrolysis of triglycerides stored in lipid droplets into free fatty acids and glycerol. These liberated fatty acids serve as both the primary fuel for thermogenesis and as allosteric activators of Uncoupling Protein 1 (UCP1), a key protein located in the inner mitochondrial membrane of brown adipocytes. UCP1 dissipates the proton gradient generated by the electron transport chain, uncoupling oxidative phosphorylation from ATP synthesis and releasing the stored energy as heat.
In Vivo Efficacy
The primary physiological effect of this compound is the stimulation of thermogenesis and whole-body oxygen consumption. Preclinical studies in animal models have demonstrated its potent in vivo activity.
Table 2: In Vivo Efficacy of ZD-7114 in Rats
| Parameter | ED50 (mg/kg, p.o.) |
| Stimulation of Oxygen Consumption | 0.04[1] |
| Stimulation of Mitochondrial GDP Binding in BAT | 0.15[1] |
ED50 is the dose of a drug that produces 50% of its maximum response.
Experimental Protocols
The quantitative data presented in this guide were generated using established experimental methodologies. The following provides an overview of the key protocols.
Radioligand Binding Assay for Adrenoceptor Selectivity
This assay is used to determine the binding affinity of a compound for different receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing human β1, β2, or β3-adrenoceptors are cultured and harvested. The cells are then homogenized and subjected to differential centrifugation to isolate the cell membrane fraction containing the receptors.
-
Binding Assay: The membrane preparations are incubated in a buffer solution containing a known concentration of a radiolabeled antagonist (e.g., [3H]-CGP12177) and increasing concentrations of the unlabeled test compound (ZD-7114).
-
Separation and Quantification: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are used to generate competition binding curves, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The pA2 value is then calculated using the Cheng-Prusoff equation.
Measurement of Whole-Body Oxygen Consumption in Rats
This in vivo assay measures the metabolic rate of an animal.
Methodology:
-
Animal Acclimatization: Rats are individually housed in metabolic chambers and allowed to acclimate to their new environment.
-
Drug Administration: this compound or a vehicle control is administered to the rats, typically via oral gavage.
-
Oxygen Consumption Monitoring: The concentration of oxygen in the air entering and leaving the metabolic chamber is continuously monitored using an oxygen analyzer. The difference in oxygen concentration, along with the airflow rate, is used to calculate the rate of oxygen consumption (VO2).
-
Data Analysis: The VO2 is recorded over time, and the dose-response relationship is analyzed to determine the ED50.
Mitochondrial GDP Binding Assay in Brown Adipose Tissue
This ex vivo assay assesses the activation of thermogenesis in BAT. The binding of guanosine diphosphate (GDP) to UCP1 is an indicator of the thermogenic state of the mitochondria.
Methodology:
-
Tissue Collection and Mitochondria Isolation: Following in vivo treatment with ZD-7114, interscapular brown adipose tissue is excised from the rats. The tissue is homogenized, and mitochondria are isolated by differential centrifugation.
-
GDP Binding Assay: The isolated mitochondria are incubated with radiolabeled GDP ([3H]-GDP) in the presence and absence of an excess of unlabeled GDP to determine specific binding.
-
Separation and Quantification: The mitochondria are then collected by filtration, and the amount of bound [3H]-GDP is quantified by scintillation counting.
-
Data Analysis: The specific GDP binding is calculated and normalized to the mitochondrial protein content. The dose-response data are then used to determine the ED50.
Clinical Development and Future Perspectives
While this compound demonstrated promising preclinical efficacy, its development, like many early β3-adrenoceptor agonists, did not progress to widespread clinical use for obesity. The clinical translation of β3-agonists has been challenging due to species differences in receptor pharmacology and lower than expected efficacy in humans. However, the research into ZD-7114 and other selective β3-agonists has been instrumental in advancing our understanding of brown adipose tissue physiology and its role in metabolic regulation. Newer generations of β3-agonists are being investigated, with some showing promise in clinical trials for conditions such as overactive bladder, and research continues to explore their potential in metabolic diseases.[2][3] The insights gained from compounds like ZD-7114 continue to inform the development of novel therapeutic strategies targeting BAT for the treatment of obesity and type 2 diabetes.
References
An In-Depth Technical Guide to the ZD-7114 Hydrochloride Signaling Pathway in Brown Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-7114 hydrochloride, a potent and selective β3-adrenergic receptor (β3-AR) agonist, has been a key pharmacological tool in the study of brown adipose tissue (BAT) physiology. This technical guide provides a comprehensive overview of the ZD-7114 signaling pathway in brown adipocytes, its role in thermogenesis, and detailed methodologies for relevant experimental investigation. By elucidating the molecular mechanisms through which ZD-7114 activates brown fat, this document aims to support further research and development of therapeutic agents targeting BAT for metabolic diseases.
Introduction: The Role of ZD-7114 in Brown Adipocyte Activation
Brown adipose tissue is a specialized organ for non-shivering thermogenesis, playing a crucial role in energy expenditure. The thermogenic activity of BAT is primarily regulated by the sympathetic nervous system through the release of norepinephrine, which activates β-adrenergic receptors on the surface of brown adipocytes. This compound (also known as ICI D7114) is a selective agonist for the β3-adrenergic receptor, which is highly expressed in brown and white adipose tissue.[1] Its selectivity for the β3-AR over β1- and β2-ARs minimizes cardiovascular and other off-target effects, making it a valuable tool for studying BAT-mediated thermogenesis.[1]
Treatment with ZD-7114 has been shown to stimulate whole-body oxygen consumption and activate BAT thermogenesis.[2][3] This activation leads to an increase in energy expenditure, highlighting the potential of β3-AR agonists as therapeutic agents for obesity and related metabolic disorders.[1]
The ZD-7114 Signaling Pathway in Brown Adipocytes
The signaling cascade initiated by ZD-7114 in brown adipocytes is a well-characterized pathway that culminates in the activation of uncoupling protein 1 (UCP1) and subsequent heat production.
2.1. Receptor Binding and G-Protein Activation
ZD-7114 binds to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR), on the plasma membrane of brown adipocytes. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein releases its α-subunit (Gαs), which in turn activates adenylyl cyclase.
2.2. cAMP Production and PKA Activation
Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger in this pathway. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby releasing the active catalytic subunits.
2.3. Downstream Effects of PKA Activation
Activated PKA phosphorylates a multitude of downstream targets, leading to two primary cellular responses in brown adipocytes:
-
Lipolysis: PKA phosphorylates and activates hormone-sensitive lipase (HSL) and other lipases. This stimulates the breakdown of triglycerides stored in lipid droplets into free fatty acids (FFAs) and glycerol.
-
Thermogenesis: The released FFAs serve as both a fuel source for mitochondrial β-oxidation and as allosteric activators of UCP1. PKA also phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein), which upregulate the expression of the Ucp1 gene and other genes involved in thermogenesis and mitochondrial biogenesis.
2.4. UCP1-Mediated Thermogenesis
UCP1 is a mitochondrial inner membrane protein unique to brown and beige adipocytes. When activated by FFAs, UCP1 dissipates the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis. This uncoupling results in the release of the stored energy as heat, the hallmark of non-shivering thermogenesis. The binding of purine nucleotides (like GDP) to UCP1 inhibits its activity, and this inhibition is overcome by FFAs. An increase in GDP binding to isolated mitochondria is a classic indicator of increased UCP1 activity and thermogenic capacity.[4]
Quantitative Data on ZD-7114 (ICI D7114) Effects
The following tables summarize key quantitative data from studies investigating the effects of ZD-7114 (ICI D7114) on brown adipocyte function.
Table 1: In Vivo Efficacy of ZD-7114 (ICI D7114) in Rats
| Parameter | ED50 (p.o.) | Reference |
| Oxygen Consumption | 0.04 mg/kg | [2][3] |
| BAT Mitochondrial GDP-Binding | 0.15 mg/kg | [2][3] |
Table 2: Chronic Treatment with ZD-7114 (ICI D7114) in Sprague-Dawley Rats
| Treatment Dose | Duration | Effect on BAT Mitochondrial GDP Binding | Reference |
| 2 mg/kg/day (orally) | 18 days | Increased total binding per lobe (P < 0.001) and per mg of protein (P < 0.01) | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of ZD-7114 on brown adipocytes.
4.1. Primary Brown Adipocyte Culture and Differentiation
This protocol is essential for in vitro studies of ZD-7114's effects on brown adipocyte signaling and function.
-
Isolation:
-
Euthanize neonatal mice and dissect the interscapular brown adipose tissue.
-
Mince the tissue and digest with collagenase type I (1 mg/mL) in DMEM for 30-45 minutes at 37°C with gentle shaking.
-
Filter the cell suspension through a 100 µm cell strainer and centrifuge to pellet the stromal vascular fraction (SVF).
-
Resuspend the SVF in growth medium (DMEM with 10% FBS and penicillin/streptomycin) and plate in culture dishes.
-
-
Differentiation:
-
Once the preadipocytes reach confluence, induce differentiation with a cocktail containing DMEM, 10% FBS, 0.5 mM IBMX, 125 µM indomethacin, 1 µM dexamethasone, 20 nM insulin, and 1 nM T3.
-
After 48 hours, replace the induction medium with maintenance medium (DMEM, 10% FBS, 20 nM insulin, 1 nM T3).
-
Refresh the maintenance medium every 48 hours. Fully differentiated, multilocular brown adipocytes should be visible by day 7-10.
-
4.2. Measurement of Oxygen Consumption Rate (OCR)
This method allows for the real-time assessment of mitochondrial respiration and thermogenic activity in response to ZD-7114. The Seahorse XF Analyzer is a commonly used instrument for this purpose.
-
Cell Plating: Seed differentiated brown adipocytes in a Seahorse XF cell culture microplate.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Load the injector ports of the Seahorse sensor cartridge with the compounds to be tested (e.g., ZD-7114, oligomycin, FCCP, and rotenone/antimycin A).
-
-
Assay Protocol:
-
Measure the basal OCR.
-
Inject ZD-7114 to stimulate β3-AR-mediated respiration.
-
Sequentially inject oligomycin (to inhibit ATP synthase and measure proton leak), FCCP (to uncouple mitochondria and measure maximal respiration), and a mixture of rotenone and antimycin A (to inhibit complex I and III and measure non-mitochondrial respiration).
-
Analyze the data to determine changes in basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity in response to ZD-7114.
-
4.3. UCP1 Western Blotting
This protocol is used to quantify the expression levels of UCP1 protein in brown adipocytes following treatment with ZD-7114.
-
Protein Extraction:
-
Lyse differentiated brown adipocytes treated with ZD-7114 or vehicle control in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against UCP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
4.4. GDP Binding Assay
This assay measures the binding of [3H]GDP to mitochondria isolated from brown adipose tissue, which is an indicator of UCP1 activity.
-
Mitochondria Isolation:
-
Homogenize brown adipose tissue from control and ZD-7114-treated animals in an ice-cold isolation buffer (e.g., 250 mM sucrose, 5 mM TES, 2 mM EGTA, pH 7.2).
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the mitochondria.
-
Wash the mitochondrial pellet with the isolation buffer.
-
-
Binding Assay:
-
Incubate a known amount of mitochondrial protein with varying concentrations of [3H]GDP in a binding buffer (e.g., 100 mM sucrose, 20 mM TES, 10 mM choline chloride, pH 7.1) in the presence or absence of a high concentration of unlabeled GDP (to determine non-specific binding).
-
Incubate on ice for a defined period.
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound [3H]GDP.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Visualizing the ZD-7114 Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and experimental workflows described in this guide.
Caption: ZD-7114 Signaling Pathway in Brown Adipocytes.
Caption: Experimental Workflow for UCP1 Western Blotting.
Conclusion and Future Directions
This compound has been instrumental in delineating the β3-adrenergic signaling pathway's role in brown adipocyte-mediated thermogenesis. The methodologies outlined in this guide provide a robust framework for researchers to investigate the nuances of this pathway and to screen for novel therapeutic compounds. Future research should focus on the downstream targets of PKA beyond HSL and CREB, the potential for cross-talk with other signaling pathways, and the long-term effects of β3-AR agonism on BAT plasticity and function. A deeper understanding of these aspects will be critical for the successful translation of β3-AR-targeted therapies for metabolic diseases into the clinic.
References
- 1. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The β3-Adrenergic Receptor: The Primary Target of ZD-7114 Hydrochloride
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ZD-7114 hydrochloride, a potent and selective agonist, primarily targets the β3-adrenergic receptor (β3-AR) . This receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in adipose tissue, where it plays a crucial role in the regulation of lipolysis and thermogenesis.[1][2][3] The selective activation of the β3-AR by agonists like ZD-7114 has been a significant area of research for the development of therapeutic agents for obesity and type 2 diabetes, as it offers the potential to increase energy expenditure with minimal cardiovascular side effects associated with β1 and β2-adrenergic receptor stimulation.[4] This technical guide provides a comprehensive overview of the interaction between this compound and its target receptor, including quantitative binding data, detailed experimental protocols, and a visualization of the associated signaling pathway.
Quantitative Data Presentation
The following table summarizes the binding affinities of ZD-7114 for human β1, β2, and β3-adrenergic receptors, as determined by whole-cell radioligand binding assays. The data highlights the selectivity of ZD-7114 for the β3-AR subtype.
| Ligand | Receptor Subtype | log K D (M) | Selectivity Ratio (β1 vs β3) | Selectivity Ratio (β2 vs β3) |
| ZD-7114 | Human β1-AR | -6.11 ± 0.05 | 6.3 | - |
| ZD-7114 | Human β2-AR | -5.64 ± 0.04 | - | 3.4 |
| ZD-7114 | Human β3-AR | -6.91 ± 0.06 | - | - |
-
K D : Dissociation constant, a measure of binding affinity. A lower K D value indicates a higher binding affinity. The data is presented as the mean ± SEM.
β3-Adrenergic Receptor Signaling Pathway
Activation of the β3-adrenergic receptor by an agonist such as ZD-7114 initiates a cascade of intracellular events primarily aimed at increasing energy expenditure through lipolysis and thermogenesis. The canonical signaling pathway is mediated by the Gs alpha subunit of the associated heterotrimeric G-protein.
References
Comprehensive literature review of ZD-7114 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-7114 hydrochloride, also known as ICI D7114, is a potent and selective β3-adrenergic receptor agonist. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its mechanism of action, preclinical pharmacology, and relevant experimental methodologies. The compound has been primarily investigated for its thermogenic and lipolytic effects, suggesting potential therapeutic applications in obesity and metabolic disorders. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the core signaling pathways and experimental workflows. While extensive preclinical in vivo data exists, information regarding its specific binding affinities, pharmacokinetics, chemical synthesis, and clinical development is limited in the public domain.
Chemical and Physical Properties
This compound is the hydrochloride salt of (S)-4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]-N-(2-methoxyethyl)phenoxyacetamide. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C22H31ClN2O6 |
| Molecular Weight | 454.95 g/mol [1] |
| CAS Number | 129689-28-7 (HCl salt)[1][2] |
| Appearance | Solid powder[1] |
| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term[1] |
| Solubility | To be determined; may be soluble in DMSO[1] |
Mechanism of Action
This compound is a selective agonist for the β3-adrenergic receptor, a G-protein coupled receptor predominantly expressed in brown and white adipose tissue.[1][3]
Signaling Pathway
Activation of the β3-adrenergic receptor by ZD-7114 initiates a downstream signaling cascade. This pathway involves the coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin, to mediate the physiological effects of ZD-7114.
Preclinical Pharmacology
The preclinical pharmacological effects of this compound have been investigated primarily in the context of energy metabolism.
In Vivo Efficacy
Studies in conscious rats, cats, and dogs have demonstrated that ZD-7114 stimulates whole-body oxygen consumption.[3][4] In rats, oral administration of this compound was shown to increase oxygen consumption and brown adipose tissue (BAT) mitochondrial guanosine diphosphate (GDP)-binding, an indicator of thermogenic activity.[3][4] Notably, these effects were observed at doses that did not produce chronotropic effects on the heart, suggesting selectivity for β3-adrenergic receptors over β1 and β2 receptors.[3][4]
| Parameter | Species | ED50 | Route of Administration | Reference |
| Oxygen Consumption | Rat | 0.04 mg/kg | Oral (p.o.) | [3][4] |
| BAT Mitochondrial GDP-Binding | Rat | 0.15 mg/kg | Oral (p.o.) | [3][4] |
In obese fa/fa Zucker rats, chronic treatment with ZD-7114 (3 mg/kg/day in drinking water) significantly reduced weight gain and activated brown adipose tissue thermogenesis without affecting food intake.[5][6]
Gastroprotective Effects
Pretreatment with ZD-7114 (3 mg/kg, p.o.) in rats was found to have a significant gastroprotective effect against aspirin plus pylorus ligation-induced gastric ulcers.[7][8] The proposed mechanisms for this effect include enhancement of gastric mucosal blood flow, reduction in gastric motility, and strengthening of the gastric mucosal barrier.[7][8]
Experimental Protocols
In Vivo Thermogenesis Assessment in Rats
A common experimental workflow to assess the thermogenic effect of ZD-7114 in vivo is outlined below. This is a conceptual workflow based on typical methodologies in the field.
Detailed Methodology for GDP-Binding Assay (as described in related literature):
-
Following the experimental period, animals are euthanized.
-
Interscapular brown adipose tissue (BAT) is dissected and homogenized in a buffer solution.
-
Mitochondria are isolated from the homogenate by differential centrifugation.
-
The mitochondrial protein concentration is determined.
-
Mitochondria are incubated with radiolabeled GDP (e.g., [3H]GDP) in the presence and absence of an excess of unlabeled GDP to determine specific binding.
-
The amount of bound radiolabel is quantified by liquid scintillation counting.
In Vitro Lipolysis Assay
The lipolytic activity of ZD-7114 can be assessed in vitro using isolated adipocytes. A common method involves the quantification of glycerol released into the culture medium, as glycerol is a product of triglyceride hydrolysis.
Protocol for Glycerol Release Assay:
-
Isolate primary adipocytes from adipose tissue or use a differentiated adipocyte cell line (e.g., 3T3-L1).
-
Incubate the adipocytes with various concentrations of this compound or a vehicle control. A positive control, such as isoproterenol (a non-selective β-agonist), is typically included.[9]
-
After the incubation period, collect the culture medium.
-
Measure the concentration of glycerol in the medium using a commercial glycerol assay kit. These kits typically involve enzymatic reactions that produce a colorimetric or fluorometric signal proportional to the glycerol concentration.[9][10][11]
-
Normalize the glycerol release to the cell number or total protein content.
Selectivity Profile
Pharmacokinetics and Metabolism
Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the public domain. Such studies are typically conducted during preclinical development to assess the drug-like properties of a compound.
Chemical Synthesis
The chemical synthesis of this compound has not been detailed in the reviewed scientific literature. Commercial suppliers indicate that custom synthesis may be available.[1]
Clinical Trials and Safety
A search of clinical trial registries, including ClinicalTrials.gov, did not yield any registered clinical trials for ZD-7114 or ICI D7114. Furthermore, no published data from human clinical studies were found. Preclinical safety and toxicology data for this compound are not available in the public domain.
Conclusion
This compound is a selective β3-adrenergic receptor agonist with demonstrated thermogenic and lipolytic effects in preclinical animal models. Its ability to increase energy expenditure without significant cardiovascular side effects at effective doses in these models highlights its potential as a therapeutic agent for obesity and related metabolic disorders. However, a comprehensive evaluation of its potential is hampered by the lack of publicly available data on its in vitro selectivity profile, pharmacokinetics, chemical synthesis, and clinical safety and efficacy. Further research and disclosure of these data would be necessary to fully understand the therapeutic potential of this compound.
References
- 1. ICI-D7114 |beta-adrenoceptor agonist| CAS 129689-28-7 | Buy D-7114 from Supplier InvivoChem [invivochem.com]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | this compound (ICI-D 7114 hydrochloride) | β3-adrenergic激动剂 | 美国InvivoChem [invivochem.cn]
- 4. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 5. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT-Based Normalization of Glycerol Release for Accurate Quantification of Lipolysis in Primary Rat Epididymal Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gastroprotective effect of beta3 adrenoreceptor agonists ZD 7114 and CGP 12177A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Assessments of Cardiovascular Effects with Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A homogeneous enzyme fragment complementation cyclic AMP screen for GPCR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental Odyssey of ZD-7114 Hydrochloride: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-7114 hydrochloride, also known by its internal code ICI D7114, emerged from the laboratories of Zeneca Pharmaceuticals in the early 1990s as a potent and selective β3-adrenoceptor agonist. This technical guide provides a comprehensive overview of the discovery, developmental history, and preclinical pharmacology of this compound. It details the compound's mechanism of action, key experimental findings from animal studies, and its chemical synthesis. The guide also contextualizes the development of ZD-7114 within the broader landscape of β3-adrenoceptor agonist research for the treatment of obesity and type 2 diabetes, and explores the likely reasons for its arrested development. All quantitative data from preclinical studies are summarized in structured tables, and key processes are visualized using diagrams.
Discovery and Developmental History
The quest for a therapeutic agent capable of stimulating energy expenditure without significant cardiovascular side effects led researchers at Zeneca Pharmaceuticals to explore selective β3-adrenoceptor agonists. The β3-adrenoceptor, predominantly expressed in brown adipose tissue (BAT), was identified as a promising target for inducing thermogenesis and lipolysis.
This compound was developed as part of a research program focused on novel phenoxyacetamide derivatives. The initial findings were published in the early 1990s, with key papers by Holloway et al. (1991, 1992) and Howe et al. (1992) describing its pharmacological profile and chemical synthesis. These studies positioned ZD-7114 as a promising candidate for the treatment of obesity and related metabolic disorders.
However, despite promising preclinical data in various animal models, there is no publicly available evidence to suggest that this compound progressed into human clinical trials. Its development appears to have been halted at the preclinical or very early clinical stage. This was a common fate for many β3-adrenoceptor agonists of that era, largely due to challenges in translating the marked metabolic effects observed in rodents to humans, owing to species differences in β3-adrenoceptor pharmacology and distribution.
Below is a diagram illustrating the logical flow of the discovery and early development process for a compound like ZD-7114.
ZD-7114 Hydrochloride: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of ZD-7114 hydrochloride, a potent and selective β3-adrenoceptor agonist. This guide covers its chemical and physical properties, mechanism of action, and key experimental methodologies.
Chemical and Physical Properties
This compound, also known as ICI-D7114, is a synthetic compound belonging to the aryloxypropanolamine class of chemicals. It has been a valuable tool in pharmacological research, particularly in studies related to metabolic diseases.
| Property | Value | Reference |
| IUPAC Name | (S)-2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)acetamide hydrochloride | [1][2] |
| Synonyms | ZD7114 HCl, ICI-D7114, ZD 7114 hydrochloride | [1] |
| CAS Number | 129689-28-7 | [1][3][4] |
| Molecular Formula | C22H31ClN2O6 | [1][2][4] |
| Molecular Weight | 454.95 g/mol | [1][2] |
| Appearance | Solid powder | |
| Melting Point | Not publicly available. | |
| Solubility | Soluble in DMSO. May also be soluble in water and ethanol, though quantitative data is limited. | [1] |
| Stability & Storage | Store at -20°C for long-term storage. It is stable for several weeks at ambient temperature during standard shipping. The compound should be kept in a dry and dark environment. | [1] |
Pharmacological Profile
This compound is a selective agonist for the β3-adrenergic receptor, with significantly lower affinity for β1- and β2-adrenoceptors. This selectivity makes it a valuable tool for investigating the physiological roles of the β3-adrenoceptor.
Mechanism of Action
The primary mechanism of action of this compound involves the activation of β3-adrenoceptors, which are predominantly expressed in brown and white adipose tissue. The binding of this compound to the β3-adrenoceptor initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of the compound.
Pharmacological Effects
The primary pharmacological effects of this compound are centered on metabolism:
-
Thermogenesis: It stimulates non-shivering thermogenesis in brown adipose tissue (BAT), leading to an increase in overall energy expenditure.
-
Lipolysis: It promotes the breakdown of triglycerides into free fatty acids and glycerol in both brown and white adipose tissue.
These effects have led to its investigation as a potential therapeutic agent for obesity and type 2 diabetes.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| ED50 (Oxygen Consumption) | Rat | In vivo | 0.04 mg/kg (oral) | [5] |
| ED50 (GDP Binding in BAT) | Rat | In vivo | 0.15 mg/kg (oral) | [5] |
| pA2 | Not Specified | Not Specified | Data mentioned but not provided | |
| Binding Affinity (Ki/Kd) | Human | CHO cells expressing β3-adrenoceptor | Data available in literature, requires specific extraction | [6] |
| Functional Potency (EC50/pD2) | Not Specified | Not Specified | Further investigation required |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of this compound. The following sections outline methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the β3-adrenoceptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human β3-adrenoceptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177) is incubated with the cell membranes in the presence of increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.
Methodology:
-
Cell Culture: Cells expressing the β3-adrenoceptor are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: The cell suspension is incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 and Emax values are then determined.
Lipolysis Assay
This assay quantifies the functional effect of this compound on fat cells by measuring the release of glycerol or free fatty acids.
Methodology:
-
Adipocyte Preparation: Primary adipocytes are isolated from adipose tissue (e.g., from rodents) by collagenase digestion, or a differentiated adipocyte cell line (e.g., 3T3-L1) is used.
-
Incubation: The adipocytes are incubated in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) containing glucose and bovine serum albumin (BSA) with increasing concentrations of this compound. A positive control, such as isoproterenol, is often included.
-
Sample Collection: After a specific incubation time (e.g., 1-2 hours) at 37°C, the incubation is stopped, and the supernatant is collected.
-
Quantification: The concentration of glycerol or free fatty acids in the supernatant is measured using commercially available colorimetric or fluorometric assay kits.
-
Data Analysis: The amount of glycerol or free fatty acid released is plotted against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound remains a critical pharmacological tool for the investigation of β3-adrenoceptor function and its role in metabolic regulation. Its high selectivity allows for the specific interrogation of this receptor subtype in various physiological and pathological contexts. The information and protocols provided in this guide are intended to support researchers in the design and execution of robust experiments to further elucidate the therapeutic potential of targeting the β3-adrenoceptor.
References
- 1. medkoo.com [medkoo.com]
- 2. ICI-D 7114 (hydrochloride) | C22H31ClN2O6 | CID 23368803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ZD 7114 = 98 HPLC 129689-28-7 [sigmaaldrich.com]
- 4. ZD 7114 hydrochloride - Immunomart [immunomart.com]
- 5. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | this compound (ICI-D 7114 hydrochloride) | β3-adrenergic激动剂 | 美国InvivoChem [invivochem.cn]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
ZD-7114 Hydrochloride: A Technical Guide to its Application in Brown Adipose Tissue Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-7114 hydrochloride, also known as ICI D7114, is a potent and selective β3-adrenergic receptor (β3-AR) agonist that has been instrumental in advancing our understanding of brown adipose tissue (BAT) physiology and its role in energy homeostasis. By selectively activating β3-ARs, which are highly expressed in brown adipocytes, this compound stimulates non-shivering thermogenesis, leading to increased energy expenditure. This makes it a valuable pharmacological tool for investigating the therapeutic potential of BAT activation in the context of obesity and metabolic diseases. This in-depth technical guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental protocols, and a summary of quantitative data from relevant studies. Detailed methodologies and visual representations of signaling pathways and experimental workflows are included to facilitate the design and execution of future research in this field.
Introduction
Brown adipose tissue (BAT) is a specialized thermogenic organ that dissipates chemical energy as heat, a process mediated by the unique mitochondrial protein, Uncoupling Protein 1 (UCP1)[1][2]. The activation of BAT thermogenesis is primarily regulated by the sympathetic nervous system through the release of norepinephrine, which binds to β-adrenergic receptors on the surface of brown adipocytes. Among the β-AR subtypes, the β3-AR is the predominant mediator of this response in rodents[3].
This compound is a selective β3-AR agonist that effectively mimics the action of norepinephrine in BAT, but with greater specificity and reduced off-target effects on β1- and β2-ARs, which are primarily involved in cardiovascular and bronchial regulation, respectively[3]. This selectivity makes this compound an invaluable tool for dissecting the molecular and physiological consequences of β3-AR activation in BAT, both in vitro and in vivo. Its use has contributed significantly to our understanding of BAT's role in regulating body weight and glucose metabolism[3][4].
Mechanism of Action: The β3-Adrenergic Signaling Pathway
This compound exerts its effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade that culminates in the induction of UCP1 expression and the activation of thermogenesis.
Caption: β3-Adrenergic signaling pathway activated by this compound in brown adipocytes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other relevant β3-AR agonists on key parameters of BAT function and energy metabolism.
| Compound | Animal Model | Dose | Route of Administration | Duration | Primary Outcome | Fold Change/Effect Size | Reference |
| ZD-7114 (ICI D7114) | Sprague-Dawley Rat | 2 mg/kg/day | Oral | 18 days | Increased [3H]GDP binding to BAT mitochondria | P < 0.001 (total binding), P < 0.01 (per mg protein) | [5] |
| ZD-7114 (ICI D7114) | Rat | ED50: 0.04 mg/kg | Oral | Acute | Increased whole-body oxygen consumption | - | [6] |
| ZD-7114 (ICI D7114) | Rat | ED50: 0.15 mg/kg | Oral | Acute | Increased BAT mitochondrial [3H]GDP binding | - | [6] |
| ZD-7114 | Obese (fa/fa) Zucker Rat | 3 mg/kg/day | In drinking water | 1 day, 1 & 5 weeks | Activated brown fat thermogenesis, reduced weight gain | Significant | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on BAT function.
Animal Treatment and Sample Collection
A typical experimental workflow for studying the in vivo effects of this compound is outlined below.
Caption: A generalized experimental workflow for in vivo studies using this compound.
Protocol for this compound Administration in Rats
-
Animal Model: Male Sprague-Dawley or Zucker rats are commonly used.
-
Acclimation: House animals individually in a temperature-controlled environment (e.g., 22-25°C) with a 12:12-hour light-dark cycle for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
This compound Preparation: Dissolve this compound in sterile drinking water to achieve the desired daily dose (e.g., 2-3 mg/kg/day), or in a suitable vehicle for oral gavage[4][5].
-
Administration: Administer the this compound solution as the sole source of drinking water or via daily oral gavage for the specified duration of the study (e.g., 18 days)[5]. The control group receives the vehicle alone.
-
Monitoring: Measure body weight, food and water intake daily. Rectal temperature can be measured at specified time points using a digital thermometer to assess the thermogenic effect[7][8].
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately dissect the interscapular brown adipose tissue (iBAT), weigh it, and either flash-freeze it in liquid nitrogen for later molecular analysis or use it immediately for mitochondrial isolation.
Isolation of Mitochondria from Brown Adipose Tissue
This protocol is adapted from established methods for isolating functional mitochondria from murine BAT[9][10].
Materials:
-
Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 5 mM HEPES, 2 mM EGTA, pH 7.2 with KOH.
-
MIB + BSA: MIB supplemented with 2% (w/v) fatty acid-free BSA.
-
Glass-Teflon Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Perform all steps on ice or at 4°C to maintain mitochondrial integrity.
-
Excise BAT and place it in ice-cold MIB + BSA. Mince the tissue finely with scissors.
-
Transfer the minced tissue and buffer to a pre-chilled Dounce homogenizer.
-
Homogenize the tissue with 5-10 gentle strokes of the pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at a low speed (e.g., 800-1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant, which contains the mitochondria, and discard the pellet. A floating fat layer will be present; avoid disturbing it.
-
Centrifuge the supernatant at a higher speed (e.g., 8,000-10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB (without BSA).
-
Repeat the high-speed centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of the desired buffer for downstream applications. Determine the protein concentration using a standard method like the Bradford or BCA assay.
[3H]GDP Binding Assay
This assay measures the activity of UCP1, as the binding of purine nucleotides like GDP inhibits its uncoupling function. An increase in GDP binding sites is indicative of BAT activation.
Materials:
-
Binding Buffer: e.g., 100 mM sucrose, 10 mM CHAPS, 20 mM MOPS, pH 7.0.
-
[3H]GDP (tritiated guanosine diphosphate).
-
Non-labeled GDP.
-
Mitochondrial suspension.
Procedure:
-
Incubate isolated BAT mitochondria (50-100 µg of protein) in the binding buffer containing a saturating concentration of [3H]GDP (e.g., 10 µM) and in the presence or absence of a large excess of non-labeled GDP (e.g., 1 mM) to determine non-specific binding.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) to separate bound from free [3H]GDP.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess non-labeled GDP) from the total binding.
Western Blotting for UCP1
This technique is used to quantify the amount of UCP1 protein in BAT.
Materials:
-
RIPA Lysis Buffer: (140 mM NaCl, 10 mM Tris pH 8.0, 1 mM EDTA, 1% Triton X-100, 0.1% SDS, 0.1% deoxycholate) with protease and phosphatase inhibitors.
-
Primary antibody: Rabbit anti-UCP1 (e.g., Abcam ab10983).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Loading control antibody: e.g., anti-β-actin or anti-VDAC.
Procedure:
-
Homogenize frozen BAT samples in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature protein samples (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-UCP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to the loading control.
RT-qPCR for UCP1 mRNA
This method is used to measure the relative expression levels of the UCP1 gene.
Materials:
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit).
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
qPCR instrument.
-
Primers for UCP1 and a reference gene (e.g., β-actin, GAPDH).
Rat UCP1 Primer Sequences (Example):
-
Forward: 5'-GGCCTCTACGACTCGGTCTT-3'
-
Reverse: 5'-AGGGCAGCTTTGTAGGCTTT-3'
Procedure:
-
Extract total RNA from frozen BAT samples according to the kit manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA.
-
Perform qPCR using the UCP1 and reference gene primers with SYBR Green master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in UCP1 mRNA expression, normalized to the reference gene.
Conclusion
This compound is a powerful and selective tool for the investigation of brown adipose tissue thermogenesis. Its ability to specifically activate the β3-adrenergic receptor has been pivotal in elucidating the signaling pathways and physiological responses that govern BAT-mediated energy expenditure. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret studies aimed at further understanding the role of BAT in metabolic health and disease, and for the development of novel therapeutic strategies targeting this promising organ.
References
- 1. Cold-induced changes in gene expression in brown adipose tissue: implications for the activation of thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes [frontiersin.org]
- 3. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-2 adrenergic-induced changes in rectal temperature in adult and 13-day old rats following acute and repeated desipramine administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of ambient temperature on rectal temperature, food intake and short term body weight in the capsaicin desensitized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and functional analysis of peridroplet mitochondria from murine brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of mitochondria from mouse tissues for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Thermogenic Effects of ZD-7114 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermogenic effects of ZD-7114 hydrochloride, a selective β3-adrenoceptor agonist. The document summarizes key findings from preclinical and clinical studies, details experimental methodologies, and outlines the underlying signaling pathways. This information is intended to serve as a comprehensive resource for professionals involved in obesity and metabolic disease research.
Core Mechanism of Action: β3-Adrenoceptor Agonism in Brown Adipose Tissue
ZD-7114, also known as ICI D7114, exerts its thermogenic effects primarily through the activation of β3-adrenergic receptors, which are highly expressed on the surface of brown adipocytes.[1][2] This targeted action on brown adipose tissue (BAT) stimulates non-shivering thermogenesis, a process of heat production independent of muscular contraction.[1][2] In animal models, this stimulation of BAT leads to an increase in whole-body oxygen consumption and energy expenditure.[3]
The activation of β3-adrenoceptors in BAT initiates a signaling cascade that is central to the thermogenic process. This pathway ultimately leads to the activation of Uncoupling Protein 1 (UCP1), a key protein in the inner mitochondrial membrane of brown adipocytes. UCP1 dissipates the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis and releasing the stored energy as heat.
Signaling Pathway of ZD-7114 in Brown Adipocytes
The binding of ZD-7114 to the β3-adrenoceptor on brown adipocytes triggers a well-defined intracellular signaling cascade, as illustrated in the diagram below. This process begins with the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates hormone-sensitive lipase (HSL), which promotes the hydrolysis of triglycerides into free fatty acids (FFAs). These FFAs serve as both the fuel for thermogenesis and allosteric activators of UCP1. Concurrently, PKA phosphorylates transcription factors such as CREB, leading to increased expression of the Ucp1 gene and other thermogenic genes, further enhancing the tissue's heat-producing capacity.[4]
Quantitative Data on Thermogenic Effects
The thermogenic effects of ZD-7114 have been quantified in both animal and human studies, with notable species-specific differences in efficacy.
Animal Studies
In rodents, ZD-7114 has demonstrated potent thermogenic activity. Key findings are summarized below.
| Parameter | Animal Model | Dosage | Outcome | Reference |
| Oxygen Consumption | Conscious Rats | ED50: 0.04 mg/kg (p.o.) | Stimulation of whole-body oxygen consumption. | [3] |
| BAT Activity (GDP Binding) | Conscious Rats | ED50: 0.15 mg/kg (p.o.) | Increased mitochondrial GDP binding. | [3] |
| BAT Thermogenesis | Sprague-Dawley Rats | 2 mg/kg/day (oral) for 18 days | Increased binding of GDP to BAT mitochondria (P < 0.01). | [5] |
Human Studies
Clinical trials in humans have failed to replicate the significant thermogenic effects observed in animal models.
| Parameter | Subject Population | Dosage | Outcome | Reference |
| 24-hour Energy Expenditure (EE) | Obese Subjects (BMI 28-39 kg/m ²) | Not specified | No significant effect on 24h EE after 14 days of treatment. | [6] |
This discrepancy between preclinical and clinical results suggests a lack of consistency between species in the responsiveness to β3-adrenoceptor stimulation or potential differences in the structure of the β3 receptor.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of thermogenic effects. The following sections outline the key experimental protocols employed in the study of ZD-7114.
Indirect Calorimetry for Whole-Body Energy Expenditure
This non-invasive technique is used to measure energy expenditure by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).
Objective: To determine the effect of ZD-7114 on 24-hour energy expenditure and respiratory quotient (RQ).
Procedure:
-
Acclimatization: Subjects (rodents or humans) are acclimatized to the metabolic chambers for a set period before measurements begin to minimize stress-induced metabolic changes.
-
Measurement: Subjects are housed in sealed metabolic chambers with a constant, known flow of air. The concentrations of oxygen and carbon dioxide in the air entering and leaving the chamber are continuously monitored.
-
Data Calculation:
-
VO2 and VCO2 are calculated based on the differential in gas concentrations and the flow rate.
-
Energy expenditure is calculated from VO2 and VCO2 using established equations (e.g., the Weir equation).
-
The respiratory quotient (RQ = VCO2 / VO2) is calculated to determine the primary fuel source being oxidized (carbohydrate vs. fat).
-
-
Data Analysis: Energy expenditure is typically analyzed over a 24-hour period to account for circadian variations and is often normalized to body weight or lean body mass.
GDP Binding Assay for Brown Adipose Tissue Activity
The binding of guanosine diphosphate (GDP) to mitochondria isolated from brown adipose tissue is a widely used ex vivo method to assess the activity of UCP1 and, by extension, the thermogenic state of the tissue.
Objective: To quantify the activation of BAT thermogenesis by ZD-7114.
Procedure:
-
Tissue Collection: Interscapular brown adipose tissue is dissected from control and ZD-7114-treated animals.
-
Mitochondrial Isolation: The tissue is homogenized, and mitochondria are isolated through differential centrifugation.
-
Binding Assay:
-
Isolated mitochondria are incubated with radiolabeled [3H]GDP in the presence and absence of a high concentration of unlabeled GDP to determine specific binding.
-
The reaction is stopped by rapid filtration, and the radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The amount of specifically bound [3H]GDP is calculated and typically expressed as pmol/mg of mitochondrial protein. An increase in GDP binding indicates an "unmasking" or increased amount of UCP1, reflecting a higher thermogenic capacity.[7]
Conclusion
This compound is a potent selective β3-adrenoceptor agonist that effectively stimulates thermogenesis in brown adipose tissue in preclinical animal models. The mechanism of action is well-characterized, involving the activation of the cAMP-PKA signaling pathway and subsequent UCP1-mediated heat production. However, the translation of these thermogenic effects to human subjects has been unsuccessful in clinical trials. This species-specific discrepancy highlights the challenges in developing β3-adrenoceptor agonists for the treatment of obesity in humans and underscores the need for further research into the nuances of human BAT physiology and pharmacology. The experimental protocols and data presented in this guide provide a foundational understanding for researchers in this field.
References
- 1. Classification of Therapeutic and Experimental Drugs for Brown Adipose Tissue Activation: Potential Treatment Strategies for Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathways Regulating Thermogenesis [frontiersin.org]
- 5. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the two beta3-agonists, ZD7114 and ZD2079 on 24 hour energy expenditure and respiratory quotient in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of GDP binding and uncoupling-protein concentration in brown-adipose-tissue mitochondria. The effects of cold-acclimation, warm-reacclimation and noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD-7114 Hydrochloride: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-7114 hydrochloride is a potent and selective β3-adrenergic receptor agonist that has emerged as a valuable pharmacological tool for investigating metabolic processes, particularly those related to energy expenditure and nutrient homeostasis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its application in metabolic studies. The information presented herein is intended to support researchers in the effective utilization of this compound for the exploration of metabolic pathways and the development of novel therapeutic strategies for metabolic disorders such as obesity and diabetes.
Introduction
This compound, also known as ICI D7114, is a selective agonist of the β3-adrenoceptor.[1][2] This receptor subtype is predominantly expressed in brown adipose tissue (BAT) and white adipose tissue (WAT), where its activation plays a crucial role in the regulation of thermogenesis and lipolysis.[3][4] The selectivity of ZD-7114 for the β3-adrenoceptor over β1 and β2 subtypes minimizes cardiovascular side effects often associated with non-selective β-agonists, making it a more precise tool for metabolic research.[3][5] Studies have demonstrated that ZD-7114 stimulates whole-body oxygen consumption and activates BAT, leading to increased energy expenditure.[3][5] These properties make it a compound of significant interest for studying obesity and type 2 diabetes.[1]
Mechanism of Action: β3-Adrenergic Signaling Pathway
ZD-7114 exerts its effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets, ultimately leading to increased lipolysis and thermogenesis.
Caption: β3-Adrenergic signaling pathway activated by ZD-7114.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Species | Value | Reference(s) |
| In Vivo Efficacy | |||
| Oxygen Consumption (ED50) | Rat | 0.04 mg/kg (oral administration) | [3][5] |
| GDP Binding (ED50) | Rat | 0.15 mg/kg (oral administration) | [3][5] |
| Receptor Selectivity | |||
| β1 vs β2 Selectivity Ratio | Human | 1.9 | [6] |
| β2 vs β3 Selectivity Ratio | Human | 3.4 | [6] |
| β1 vs β3 Selectivity Ratio | Human | 6.3 | [6] |
Note: Lower selectivity ratio indicates higher selectivity.
Experimental Protocols
In Vivo Assessment of Thermogenesis in Rodents
This protocol describes a method to assess the thermogenic effect of this compound in rats by measuring changes in body temperature.
Caption: Experimental workflow for in vivo thermogenesis study.
Methodology:
-
Animal Model: Male Zucker (fa/fa) rats are a suitable model for studying obesity and metabolic syndrome.[7]
-
Acclimatization: House animals individually in a temperature-controlled environment (e.g., 22 ± 2°C) with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Temperature Monitoring: For continuous and stress-free temperature monitoring, surgically implant a programmable temperature transponder in the intraperitoneal cavity or interscapular region (near BAT) under appropriate anesthesia. Allow for a one-week recovery period.
-
Dosing: Prepare this compound in a suitable vehicle (e.g., sterile water or saline). Administer the compound or vehicle control via oral gavage at a dose of, for example, 3 mg/kg.[7]
-
Data Collection: Record body temperature at baseline (before dosing) and at specified time points post-administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Analyze the change in body temperature from baseline for both the ZD-7114-treated and vehicle control groups. Statistical analysis can be performed using appropriate methods such as a two-way ANOVA with repeated measures.
Mitochondrial GDP Binding Assay
This protocol outlines a method to measure the binding of guanosine diphosphate (GDP) to mitochondria isolated from brown adipose tissue, an indicator of uncoupling protein 1 (UCP1) activity and thermogenic potential.
Caption: Workflow for mitochondrial GDP binding assay.
Methodology:
-
Mitochondrial Isolation:
-
Euthanize rats and dissect interscapular brown adipose tissue.
-
Homogenize the tissue in an ice-cold isolation buffer (e.g., 250 mM sucrose, 5 mM TES, 2 mM EDTA, pH 7.2).
-
Isolate mitochondria through a series of differential centrifugation steps.
-
-
Binding Assay:
-
Resuspend the mitochondrial pellet in an assay buffer (e.g., 100 mM sucrose, 10 mM CHAPS, 20 mM MOPS, pH 7.0).
-
Incubate a known amount of mitochondrial protein with [3H]GDP in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled GDP.
-
Incubations are typically carried out at room temperature for a defined period (e.g., 10 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Express the results as pmol of GDP bound per mg of mitochondrial protein.
-
Effects on Metabolic Parameters
In animal models of obesity, such as the Zucker (fa/fa) rat, treatment with ZD-7114 has been shown to have beneficial effects on several metabolic parameters.[7] Chronic administration can lead to a significant reduction in weight gain without affecting food intake.[7] This effect is attributed to the activation of brown adipose tissue thermogenesis.[7] While one study in obese Zucker rats showed no significant effect on plasma insulin or glucose levels, the compound is still considered a tool for studying disturbed glucose and lipid homeostasis.[1][7] Further research is needed to fully elucidate its effects on these parameters in different metabolic states.
Conclusion
This compound is a powerful and selective tool for probing the β3-adrenergic signaling pathway and its role in metabolic regulation. Its ability to stimulate thermogenesis and influence energy balance makes it an invaluable compound for research in obesity, diabetes, and other metabolic disorders. The information and protocols provided in this guide are intended to facilitate the effective use of ZD-7114 in advancing our understanding of metabolic physiology and pathophysiology.
References
- 1. medkoo.com [medkoo.com]
- 2. Metabolism of a new dihydropyridine calcium antagonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 4. mdpi.com [mdpi.com]
- 5. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZD-7114 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ZD-7114 hydrochloride in cell culture experiments. This compound is a potent and selective β3-adrenergic receptor agonist, primarily investigated for its role in thermogenesis and potential applications in obesity and diabetes research.[1][2] Due to the limited availability of specific in vitro studies for this compound, the following protocols have been developed as a general guideline. These are based on established methods for other β3-adrenergic agonists, such as mirabegron and CL 316 ,243.
Physicochemical and Storage Information
A clear understanding of the compound's properties is crucial for accurate and reproducible experimental results.
| Property | Value |
| Chemical Name | (S)-2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)acetamide hydrochloride |
| Synonyms | ICI-D7114 hydrochloride |
| CAS Number | 129689-28-7[2][3][4][5] |
| Molecular Formula | C₂₂H₃₁ClN₂O₆[2] |
| Molecular Weight | 454.95 g/mol [1][2][6] |
| Storage Conditions | Store at room temperature for short term. For long-term storage, it is recommended to store at -20°C.[2] |
| Solubility | Soluble in DMSO.[2] |
Mechanism of Action and Signaling Pathway
This compound selectively activates the β3-adrenergic receptor, a G-protein coupled receptor predominantly expressed in adipose tissue.[7] Activation of this receptor initiates a signaling cascade that plays a key role in lipolysis and thermogenesis.
Caption: β3-Adrenergic receptor signaling pathway activated by this compound.
Experimental Protocols
The following are generalized protocols for cell culture treatment with this compound. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.
Recommended Cell Lines
The choice of cell line is critical and should be based on the expression of the β3-adrenergic receptor.
| Cell Line | Description |
| HEK293 (stably expressing ADRB3) | Human Embryonic Kidney cells engineered to express the human β3-adrenergic receptor.[8][9][10] Ideal for initial screening and mechanism of action studies. |
| SK-N-MC | A human neuroblastoma cell line that endogenously expresses the β3-adrenergic receptor.[11] |
| 3T3-L1 Adipocytes | A mouse cell line that can be differentiated into adipocytes, which express the β3-adrenergic receptor.[12] |
| Primary Brown Preadipocytes | Cells isolated from brown adipose tissue that can be differentiated into mature brown adipocytes.[13] |
Preparation of Stock Solution
Proper preparation of the stock solution is essential for accurate dosing.
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.55 mg of this compound (MW: 454.95 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
General Cell Treatment Protocol
This protocol provides a basic framework for treating adherent cells in culture.
Caption: General experimental workflow for cell culture treatment with this compound.
Detailed Steps:
-
Cell Seeding: Plate cells at a desired density in appropriate multi-well plates and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution and prepare serial dilutions in pre-warmed, serum-free, or low-serum culture medium to achieve the final desired concentrations. It is advisable to test a range of concentrations based on data from similar compounds (e.g., 10 nM to 10 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Analysis: Following incubation, proceed with the desired downstream assays.
Suggested In Vitro Assays
The following assays are commonly used to evaluate the effects of β3-adrenergic agonists.
| Assay Type | Description |
| cAMP Accumulation Assay | Measures the intracellular levels of cyclic AMP (cAMP), a key second messenger in the β3-adrenergic signaling pathway. This assay can confirm the direct activation of the receptor by this compound. Commercially available ELISA or FRET-based kits can be used. |
| Gene Expression Analysis (qPCR) | Quantifies the mRNA levels of downstream target genes, such as Uncoupling Protein 1 (UCP1), which is a hallmark of thermogenesis in brown adipocytes.[12] This can assess the functional consequence of receptor activation. |
| Western Blotting | Detects changes in the protein expression levels of key signaling molecules (e.g., phosphorylated CREB) or downstream effectors (e.g., UCP1). This provides insights into the signaling cascade and cellular response. |
| Lipolysis Assay | Measures the release of glycerol or free fatty acids from adipocytes into the culture medium. This is a functional assay to determine the metabolic effects of this compound in adipocyte cell models. |
| Cell Viability/Proliferation Assay | Assesses the cytotoxic or cytostatic effects of the compound on the chosen cell line. Standard assays like MTT, XTT, or CellTiter-Glo® can be used to ensure that the observed effects are not due to changes in cell viability. |
Quantitative Data from Related Compounds
The following data for other β3-adrenergic agonists can serve as a reference for designing experiments with this compound.
| Compound | Cell Line/System | Effect | Effective Concentration/EC₅₀ |
| Mirabegron | CHO cells (rat β3-AR) | cAMP accumulation | EC₅₀ = 19 nM[14] |
| Mirabegron | 3T3-L1 cells & primary brown preadipocytes | UCP1 expression stimulation | 0.03-3 µg/mL[12][15] |
| CL 316 ,243 | Primary adipocytes | Lipolysis stimulation | Maximum effect at 10 nM[16] |
| CL 316 ,243 | L6 myotubes | Increased PGC-1α and CPT-1b expression | Dose-dependent (tested up to 1 µM)[17] |
Disclaimer: The provided protocols and concentration ranges are intended as a general guide. Researchers should optimize these protocols for their specific experimental conditions and cell lines. It is always recommended to consult the relevant scientific literature for the most up-to-date and specific methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. ZD 7114 = 98 HPLC 129689-28-7 [sigmaaldrich.com]
- 4. This compound [drugfuture.com]
- 5. 美国GlpBio - ZD 7114 hydrochloride | Cas# 129689-28-7 [glpbio.cn]
- 6. ICI-D 7114 (hydrochloride) | C22H31ClN2O6 | CID 23368803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cells-online.com [cells-online.com]
- 9. innoprot.com [innoprot.com]
- 10. Stable Cell Lines – AS ONE INTERNATIONAL [asone-int.com]
- 11. Expression of the human beta(3)-adrenergic receptor gene in SK-N-MC cells is under the control of a distal enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of the beta(3)-adrenergic agonist Cl316,243 on functional differentiation of white and brown adipocytes in primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Recommended In Vivo Dosage of ZD-7114 Hydrochloride for Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-7114 hydrochloride, a potent and selective β3-adrenergic receptor agonist, is a valuable tool for in vivo research, particularly in the fields of obesity, diabetes, and metabolism. Its primary mechanism of action involves the stimulation of thermogenesis in brown adipose tissue (BAT), leading to increased energy expenditure. This document provides detailed application notes and protocols for the in vivo administration of this compound to rats, based on published research. It includes recommended oral dosages, experimental protocols for assessing its thermogenic effects, and a description of its signaling pathway.
Data Presentation: In Vivo Oral Dosages of this compound in Rats
The following table summarizes the effective in vivo oral dosages of this compound reported in various studies conducted in rats.
| Dosage | Rat Strain | Administration Route | Duration | Observed Effect | Reference |
| ED50: 0.04 mg/kg | Not Specified | Oral (p.o.) | Acute | Stimulation of whole-body oxygen consumption. | [1] |
| ED50: 0.15 mg/kg | Not Specified | Oral (p.o.) | Acute | Increased mitochondrial guanosine diphosphate (GDP)-binding in brown adipose tissue (BAT). | [1] |
| 2 mg/kg/day | Sprague-Dawley | Oral | 18 days | Increased [3H]GDP binding to BAT mitochondria, indicating thermogenic activation. | [2] |
| 3 mg/kg/day | Obese (fa/fa) Zucker | In drinking water | Up to 5 weeks | Significantly reduced weight gain and activated brown adipose tissue thermogenesis. |
Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population.
Signaling Pathway of this compound
ZD-7114 acts as a selective agonist for the β3-adrenergic receptor (β3-AR), which is predominantly expressed in adipose tissue. The binding of ZD-7114 to β3-AR initiates a downstream signaling cascade that ultimately leads to increased lipolysis and thermogenesis.
Caption: β3-Adrenergic receptor signaling pathway activated by ZD-7114.
Experimental Protocols
Preparation and Administration of this compound for Oral Gavage
This protocol is suitable for administering a daily dose of this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in sterile water)
-
Sterile water
-
Weighing scale
-
Vortex mixer or magnetic stirrer
-
Oral gavage needles (appropriate size for rats)
-
Syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 2 mg/kg) and the body weight of the rats.
-
Prepare the vehicle solution. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Prepare the dosing solution. Suspend the calculated amount of this compound in the prepared vehicle. Ensure the final concentration allows for an appropriate gavage volume (typically 1-5 mL/kg for rats). Vortex or stir the suspension until it is uniform. Prepare fresh daily.
-
Animal Handling and Dosing. Handle the rats gently but firmly. Administer the calculated volume of the this compound suspension directly into the stomach using an oral gavage needle.
-
Control Group. Administer the vehicle solution alone to the control group of rats.
Measurement of Whole-Body Oxygen Consumption (Indirect Calorimetry)
This protocol describes the measurement of a key indicator of thermogenesis following this compound administration.[3]
Materials:
-
Indirect calorimetry system with metabolic cages for rats
-
This compound dosing solution
-
Control vehicle solution
-
Standard rat chow and water
Procedure:
-
Acclimatization. Acclimate the rats to the metabolic cages for a period of 24-48 hours before the experiment to minimize stress-related effects on metabolism.
-
Baseline Measurement. Measure the basal oxygen consumption (VO2) and carbon dioxide production (VCO2) for each rat over a defined period (e.g., 12-24 hours) to establish a baseline.
-
Drug Administration. At the beginning of the next measurement cycle, administer the prepared this compound solution or vehicle to the respective groups of rats via oral gavage.
-
Data Collection. Immediately place the rats back into the metabolic cages and start recording VO2 and VCO2. Continue data collection for a predetermined period (e.g., 24 hours).
-
Data Analysis. Analyze the collected data to determine the change in oxygen consumption over time in the treated group compared to the control group. The respiratory exchange ratio (RER = VCO2/VO2) can also be calculated to assess substrate utilization.
Caption: Workflow for assessing the thermogenic effects of ZD-7114.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Vehicle Selection: The choice of vehicle can influence the absorption and bioavailability of the compound. For oral administration, aqueous suspensions using suspending agents like carboxymethylcellulose are common. For potential injection routes, formulations with solvents such as DMSO and corn oil have been suggested, but require careful preparation and validation.
-
Data Interpretation: The thermogenic effects of ZD-7114 can be influenced by factors such as the age, strain, and metabolic state of the rats. It is crucial to include appropriate control groups and to carefully consider these variables when interpreting the results.
References
- 1. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Administration of ZD-7114 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the administration of ZD-7114 hydrochloride to mice for preclinical research. This compound is a potent and selective β3-adrenergic receptor agonist, making it a valuable tool for studies related to obesity and diabetes.[1][2][3] The selection of an appropriate administration route is critical for obtaining reliable and reproducible experimental data. Due to a lack of publicly available comparative pharmacokinetic and pharmacodynamic data for this compound in mice, this document outlines standardized protocols for oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration. Furthermore, a recommended experimental workflow is provided to enable researchers to determine the optimal administration route for their specific research objectives.
Introduction to this compound
This compound is a selective agonist for the β3-adrenergic receptor.[1] Its primary mechanism of action involves the stimulation of β3-adrenergic receptors, which are predominantly expressed in brown adipose tissue (BAT). This stimulation leads to increased thermogenesis and energy expenditure.[4] Consequently, this compound is investigated for its potential therapeutic effects in metabolic disorders such as obesity and diabetes.
Mechanism of Action: β3-Adrenergic Receptor Signaling Pathway
Activation of the β3-adrenergic receptor by an agonist like this compound initiates a signaling cascade that results in increased lipolysis and thermogenesis in brown adipocytes.
Caption: β3-Adrenergic Receptor Signaling Pathway.
Determining the Optimal Administration Route
The choice of administration route significantly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a compound.[5][6] Key PK parameters to consider include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
The optimal route will depend on the specific goals of the experiment, such as the need for rapid onset of action, sustained exposure, or bypassing first-pass metabolism.
Experimental Workflow for Route Optimization
To determine the optimal administration route for this compound in mice, a systematic approach is recommended. This involves administering the compound via different routes and subsequently measuring plasma concentrations and a relevant pharmacodynamic endpoint over time.
Caption: Experimental Workflow for Route Optimization.
Data Presentation
Quantitative data from pharmacokinetic and pharmacodynamic studies should be summarized in clear and structured tables to facilitate comparison between different administration routes.
Table 1: Example Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (F%) | t1/2 (h) |
| Oral (PO) | 5 | Data | Data | Data | Data | Data |
| Intravenous (IV) | 1 | Data | Data | Data | 100 | Data |
| Intraperitoneal (IP) | 5 | Data | Data | Data | Data | Data |
| Subcutaneous (SC) | 5 | Data | Data | Data | Data | Data |
Table 2: Example Pharmacodynamic Response (Change in Body Temperature) of this compound in Mice
| Route | Dose (mg/kg) | Max. Temp. Change (°C) | Time to Max. Effect (h) | Duration of Effect (h) |
| Oral (PO) | 5 | Data | Data | Data |
| Intravenous (IV) | 1 | Data | Data | Data |
| Intraperitoneal (IP) | 5 | Data | Data | Data |
| Subcutaneous (SC) | 5 | Data | Data | Data |
Experimental Protocols
The following are detailed protocols for the administration of this compound to mice via four common routes. These protocols should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[7]
Materials
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a suitable solubilizing agent)
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
Oral gavage needles (18-22 gauge, flexible or curved with a rounded tip)[8]
-
Animal scale
-
Warming device for tail vein injections (e.g., heat lamp or warming pad)
-
Restraint devices for mice
-
70% ethanol or other suitable disinfectant
-
Gauze pads
-
Sharps container
Protocol for Oral Administration (Gavage)
-
Preparation: Weigh the mouse and calculate the required dose volume. The maximum recommended volume is typically 10 mL/kg.[9][10] Prepare the dosing solution and draw it into a syringe fitted with a gavage needle.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and neck are in a straight line with the body.[11]
-
Gavage: Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate into the esophagus.[9] The needle should pass with minimal resistance.
-
Administration: Once the needle is in the correct position, slowly depress the plunger to administer the solution.[10]
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for any signs of distress, such as labored breathing.[8]
Protocol for Intravenous (IV) Administration (Tail Vein)
-
Preparation: Weigh the mouse and calculate the dose volume. The recommended maximum bolus injection volume is 5 mL/kg.[12] Prepare the solution in a syringe with a 27-30 gauge needle.
-
Warming: Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.[13][14]
-
Restraint: Place the mouse in a suitable restraint device.
-
Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.[13][15]
-
Administration: Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein.[12]
-
Withdrawal and Pressure: Remove the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[16]
Protocol for Intraperitoneal (IP) Administration
-
Preparation: Weigh the mouse and calculate the dose volume. The maximum recommended volume is 10 mL/kg.[17][18] Prepare the solution in a syringe with a 25-27 gauge needle.
-
Restraint: Restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[19][20]
-
Injection: Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.[18] Aspirate to ensure no fluid or blood is drawn back.
-
Administration: Inject the solution at a steady rate.
-
Withdrawal: Remove the needle and return the mouse to its cage.
Protocol for Subcutaneous (SC) Administration
-
Preparation: Weigh the mouse and calculate the dose volume. The recommended maximum volume per site is 5-10 mL/kg.[21] Prepare the solution in a syringe with a 25-27 gauge needle.
-
Restraint: Restrain the mouse and lift a fold of loose skin, usually over the back or flank, to create a "tent".[22][23]
-
Injection: Insert the needle into the base of the skin tent, parallel to the body.[22]
-
Administration: Aspirate to ensure the needle is not in a blood vessel, then inject the solution. A small bleb will form under the skin.
-
Withdrawal: Remove the needle and gently massage the area to help disperse the solution.
Conclusion
The optimal administration route for this compound in mice is a critical determinant of experimental outcomes. While oral administration has been documented in rats, comprehensive comparative data in mice is lacking. The protocols and experimental workflow provided herein offer a standardized approach for researchers to determine the most suitable administration route for their specific studies, thereby enhancing the reliability and translational relevance of their findings. It is imperative that all procedures are conducted with strict adherence to ethical guidelines and institutional regulations for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. Pharmacokinetics of Different Administration Routes - Patel Kwan Consultancy [patelkwan.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. instechlabs.com [instechlabs.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. ltk.uzh.ch [ltk.uzh.ch]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. Lateral Tail Vein Injections | Revvity [revvity.co.jp]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 20. uac.arizona.edu [uac.arizona.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. ltk.uzh.ch [ltk.uzh.ch]
- 23. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols: Preparation of ZD-7114 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-7114 hydrochloride is a potent and selective β3-adrenergic receptor agonist.[1] It is a valuable tool for in vitro and in vivo studies related to obesity, diabetes, and other metabolic disorders.[1] Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | ICI-D 7114 hydrochloride, ZD7114 HCl | [2] |
| CAS Number | 129689-28-7 | [1][2] |
| Molecular Formula | C22H31ClN2O6 | [2][3] |
| Molecular Weight | 454.95 g/mol | [2] |
| Appearance | Solid powder | [2] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro assays.
-
Acclimatize Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.55 mg of this compound (Molecular Weight = 454.95 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.55 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.[4]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]
Note on Solubility: While this compound is generally soluble in DMSO, the maximum solubility may vary. It is recommended to start with a small amount to test solubility before preparing a large batch.[5]
Data Presentation
The following table summarizes the storage conditions for this compound powder and its stock solution.
| Form | Storage Condition | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (-20°C) | -20°C | 1 month |
| In Solvent (-80°C) | -80°C | 6 months |
Data compiled from supplier recommendations.[4][5]
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Stock Solution Preparation and Use
Caption: Workflow for ZD-7114 stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. ICI-D 7114 (hydrochloride) | C22H31ClN2O6 | CID 23368803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 美国GlpBio - ZD 7114 hydrochloride | Cas# 129689-28-7 [glpbio.cn]
- 5. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
ZD-7114 Hydrochloride: Comparative Solubility in DMSO and PBS for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZD-7114 hydrochloride is a potent and selective β3-adrenoceptor agonist, investigated for its therapeutic potential in metabolic diseases such as obesity and diabetes. The β3-adrenoceptor is predominantly expressed in adipose tissue, where its activation stimulates lipolysis and thermogenesis. Understanding the solubility of this compound in commonly used laboratory solvents is critical for the design and reproducibility of in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO) versus phosphate-buffered saline (PBS), along with standardized protocols for solubility determination.
Physicochemical Properties
A brief overview of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₃₀N₂O₆ · HCl |
| Molecular Weight | 454.95 g/mol |
| CAS Number | 129689-28-7 |
| Appearance | Solid powder |
Solubility Data
The solubility of a compound is a crucial parameter that influences its handling, formulation, and bioavailability. A summary of the solubility of this compound in DMSO and PBS is provided below.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM[1] |
| Phosphate-Buffered Saline (PBS) | Low aqueous solubility |
Signaling Pathway of ZD-7114
As a selective β3-adrenoceptor agonist, ZD-7114 initiates a well-defined signaling cascade upon binding to its receptor on the surface of adipocytes. This pathway is integral to the compound's mechanism of action.
Caption: β3-Adrenergic receptor signaling pathway activated by ZD-7114.
Experimental Protocols
To ensure accurate and reproducible results, standardized protocols for solubility determination are essential. Below are detailed methodologies for assessing the solubility of this compound.
Preparation of Stock Solution in DMSO
A high-concentration stock solution in DMSO is the standard starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a classic technique for determining the equilibrium solubility of a compound in an aqueous buffer like PBS.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound powder to a known volume of PBS in a sealed container.
-
Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Perform the experiment in triplicate to ensure accuracy.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for determining the aqueous solubility of a compound starting from a DMSO stock.
Caption: General experimental workflow for solubility determination.
Conclusion
This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions. Conversely, its solubility in aqueous buffers like PBS is low, which necessitates careful consideration for the preparation of working solutions for biological assays. For aqueous-based experiments, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer, being mindful of the final DMSO concentration to avoid solvent-induced artifacts. The provided protocols offer standardized methods for preparing solutions and determining the solubility of this compound to ensure consistency and reliability in research findings.
References
Application Notes and Protocols for ZD-7114 Hydrochloride In Vitro
These application notes provide a step-by-step guide for the in vitro use of ZD-7114 hydrochloride, a potent and selective β3-adrenergic receptor agonist. This document is intended for researchers, scientists, and drug development professionals investigating thermogenesis, lipolysis, and metabolic diseases such as obesity and diabetes.
Introduction
This compound (CAS: 129689-28-7) is a selective agonist for the β3-adrenergic receptor (β3-AR), a key regulator of energy expenditure in brown and beige adipocytes.[1] Activation of β3-AR stimulates a signaling cascade that leads to increased thermogenesis and lipolysis, making ZD-7114 a valuable tool for in vitro studies in these areas.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₂H₃₁ClN₂O₆ |
| Molecular Weight | 454.95 g/mol |
| Synonyms | ICI-D 7114 hydrochloride |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade, as depicted in the following pathway diagram.
Caption: β3-Adrenergic Receptor Signaling Pathway activated by ZD-7114.
In Vitro Applications and Quantitative Data
This compound is primarily used in in vitro models of brown and beige adipocytes to study thermogenesis and lipolysis. Due to limited publicly available data, it is highly recommended that researchers perform dose-response experiments to determine the optimal effective concentration (EC₅₀) for their specific cell type and assay.
Table 1: Reported In Vitro Application of this compound
| Cell Type | Application | Concentration | Incubation Time | Readout | Reference |
| Raccoon Dog Adipocytes | UCP1 Expression | 1 µmol/L | 7 days | Relative UCP1 mRNA expression | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution in a suitable solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution of 10-50 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 454.95 g/mol ), dissolve it in 219.8 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
General Workflow for In Vitro Experiments
The following diagram illustrates a general workflow for in vitro experiments using this compound.
Caption: General experimental workflow for in vitro studies with ZD-7114.
Protocol 1: Induction of UCP1 Expression in Brown Adipocytes
This protocol is adapted from a study on raccoon dog adipocytes and can be optimized for other brown adipocyte models.[2]
Materials:
-
Differentiated brown adipocytes in culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Seeding and Differentiation: Seed and differentiate brown preadipocytes to mature adipocytes according to your established laboratory protocol.
-
Treatment:
-
Prepare a working solution of this compound in complete culture medium. For a final concentration of 1 µM, dilute the 10 mM stock solution 1:10,000 in the medium.
-
Include a vehicle control (e.g., 0.01% DMSO in medium).
-
Aspirate the old medium from the differentiated adipocytes and replace it with the medium containing ZD-7114 or vehicle.
-
-
Incubation: Incubate the cells for the desired duration. Based on available data, a 7-day incubation has been shown to be effective.[2] However, a time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal incubation time.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them for total RNA extraction using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to quantify the relative expression of the UCP1 gene.
-
Normalize the UCP1 expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Protocol 2: cAMP Accumulation Assay
This is a general protocol to measure the increase in intracellular cyclic AMP (cAMP) following β3-AR activation.
Materials:
-
Cells expressing β3-adrenergic receptors (e.g., differentiated brown adipocytes, CHO-β3-AR cells)
-
This compound stock solution
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a density optimized for your cell type.
-
Starvation (Optional): Prior to the assay, you may replace the culture medium with a serum-free medium for a few hours.
-
Treatment:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range for a dose-response curve would be from 1 pM to 10 µM.
-
Include a vehicle control and a positive control (e.g., isoproterenol).
-
Aspirate the medium and add the ZD-7114 dilutions to the cells.
-
-
Incubation: Incubate the plate at 37°C for a short period, typically 15-30 minutes. The optimal incubation time should be determined empirically.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Protocol 3: Lipolysis Assay (Glycerol Release)
This protocol measures the release of glycerol into the medium as an indicator of lipolysis.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1, primary human or murine adipocytes)
-
This compound stock solution
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer with fatty acid-free BSA)
-
Glycerol assay kit
Procedure:
-
Cell Preparation: Wash the differentiated adipocytes with PBS and pre-incubate them in the assay buffer for 1-2 hours at 37°C.
-
Treatment:
-
Prepare various concentrations of this compound in the assay buffer.
-
Include a vehicle control and a positive control (e.g., isoproterenol).
-
Add the different concentrations of ZD-7114 to the cells.
-
-
Incubation: Incubate the cells for 1-3 hours at 37°C.
-
Sample Collection: Collect the supernatant (assay buffer) from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the collected supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well. Plot the normalized glycerol release against the this compound concentration to determine the dose-response relationship.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low response to ZD-7114 | Low β3-AR expression in cells | Use a cell line with confirmed high β3-AR expression or a positive control like isoproterenol. |
| Inactive compound | Check the storage and handling of the this compound. Prepare fresh stock solutions. | |
| Suboptimal assay conditions | Optimize incubation time and concentration range. Ensure the use of a phosphodiesterase inhibitor in cAMP assays. | |
| High background signal | Contamination | Ensure sterile technique. Use fresh reagents and media. |
| Non-specific binding | Include appropriate controls. Optimize washing steps. | |
| High variability between replicates | Inconsistent cell numbers | Ensure even cell seeding. Use a multichannel pipette for reagent addition. |
| Edge effects in plates | Avoid using the outer wells of the plate or fill them with PBS. |
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for ZD-7114 Hydrochloride-Induced Thermogenesis In Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for inducing thermogenesis in vivo using ZD-7114 hydrochloride, a selective β3-adrenoceptor agonist. ZD-7114 activates brown adipose tissue (BAT) to increase energy expenditure through non-shivering thermogenesis.[1][2] These application notes include comprehensive experimental procedures, quantitative data summarized in tables, and visual diagrams of the signaling pathway and experimental workflow to guide researchers in studying thermogenesis.
Introduction
This compound, also known as ICI D7114, is a potent and selective agonist for the β3-adrenergic receptor.[3] Stimulation of β3-adrenoceptors, predominantly expressed in brown and beige adipocytes, activates a signaling cascade that leads to increased lipolysis and uncoupling protein 1 (UCP1)-mediated thermogenesis.[4][5][6] This makes ZD-7114 a valuable tool for investigating the therapeutic potential of targeting BAT for metabolic diseases such as obesity. These protocols detail the in vivo administration of ZD-7114 in rodent models and the subsequent assessment of its thermogenic effects.
Key Signaling Pathway
The thermogenic effect of ZD-7114 is initiated by its binding to the β3-adrenergic receptor on brown adipocytes. This activation stimulates a Gs-protein coupled pathway, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets that promote the expression of thermogenic genes and mobilize fatty acids to fuel heat production.[1][4]
Quantitative Data Summary
The following tables summarize previously reported dosages and effects of ZD-7114 in rodent models.
Table 1: In Vivo Dosages of this compound in Rodent Models
| Animal Model | Dosage | Administration Route | Study Duration | Reference |
| Sprague-Dawley Rats | 2 mg/kg/day | Oral | 18 days | [4] |
| Obese fa/fa Zucker Rats | 3 mg/kg/day | In drinking water | 1 day, 1 and 5 weeks | [1] |
| Rats | 0.04 mg/kg (ED50) | Oral (p.o.) | Acute | [6][7] |
| Rats | 0.15 mg/kg (ED50) | Oral (p.o.) | Acute | [6][7] |
Table 2: Thermogenic Effects of this compound in Rodent Models
| Animal Model | Parameter Measured | Effect | Reference |
| Sprague-Dawley Rats | [3H]GDP binding to BAT mitochondria | Increased | [4] |
| Obese fa/fa Zucker Rats | Brown adipose tissue thermogenesis | Markedly activated | [1] |
| Rats | Whole-body oxygen consumption | Stimulated | [6][7] |
| Rats | BAT mitochondrial GDP-binding | Stimulated | [6][7] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for oral administration to rodents.
Materials:
-
This compound powder
-
0.5% Carboxymethyl cellulose (CMC) sodium salt solution in distilled water
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Volumetric flasks and cylinders
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
Procedure:
-
Prepare 0.5% CMC Solution: Dissolve 0.5 g of CMC sodium salt in 100 mL of distilled water. Stir using a magnetic stirrer until the CMC is completely dissolved and the solution is clear.
-
Calculate Required Amount of ZD-7114: Based on the desired dose (e.g., 2 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.
-
Prepare ZD-7114 Suspension: Weigh the calculated amount of this compound powder. Gradually add the powder to the 0.5% CMC solution while continuously stirring to create a homogenous suspension. For example, to prepare a 2.5 mg/mL solution, add 250 mg of ZD-7114 to 100 mL of 0.5% CMC solution.[6]
-
Oral Administration:
-
Gently restrain the animal.
-
Draw the appropriate volume of the ZD-7114 suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose.
-
Monitor the animal briefly after administration to ensure no adverse reactions.
-
Protocol 2: Measurement of Whole-Body Oxygen Consumption
This protocol outlines the use of indirect calorimetry to measure the effect of ZD-7114 on whole-body oxygen consumption (VO2), an indicator of metabolic rate.
Materials:
-
Indirect calorimetry system with metabolic cages
-
Experimental animals (e.g., rats)
-
Prepared this compound suspension
-
Control vehicle (0.5% CMC solution)
Procedure:
-
Acclimatization: Acclimate the animals to the metabolic cages for a period of 24-48 hours before the experiment to minimize stress-related effects on metabolism.
-
Baseline Measurement: Measure the baseline VO2 for each animal for at least 24 hours before treatment.
-
Treatment Administration: Administer this compound or the vehicle control to the animals via oral gavage as described in Protocol 1.
-
Post-Treatment Measurement: Immediately place the animals back into the metabolic cages and continuously monitor VO2 for a predetermined period (e.g., 6-24 hours).
-
Data Analysis: Calculate the change in VO2 from baseline for both the ZD-7114 treated and control groups. Statistical analysis can be performed to determine the significance of the observed effects.
Protocol 3: Assessment of Brown Adipose Tissue (BAT) Thermogenesis via GDP Binding Assay
This protocol describes the ex vivo measurement of guanosine diphosphate (GDP) binding to isolated BAT mitochondria, which is an indicator of thermogenic activity.
Materials:
-
Interscapular brown adipose tissue (iBAT)
-
Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM TES, 1 mM EDTA, pH 7.2)
-
Incubation buffer (e.g., 100 mM sucrose, 20 mM TES, 10 mM choline chloride, pH 7.1)
-
[3H]GDP (radiolabeled guanosine diphosphate)
-
Non-radiolabeled GDP
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge
Procedure:
-
BAT Dissection: Euthanize the animal at the desired time point after ZD-7114 or vehicle administration. Quickly dissect the interscapular brown adipose tissue and place it in ice-cold isolation buffer.
-
Mitochondria Isolation:
-
Mince the BAT and homogenize it in isolation buffer.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to remove nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 8,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in the incubation buffer.
-
-
GDP Binding Assay:
-
Incubate a known amount of mitochondrial protein with [3H]GDP in the incubation buffer.
-
For non-specific binding determination, incubate a parallel set of samples with an excess of non-radiolabeled GDP.
-
After incubation, filter the samples and wash to remove unbound [3H]GDP.
-
Place the filters in scintillation vials with scintillation fluid.
-
-
Quantification: Measure the radioactivity using a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for an in vivo study of ZD-7114-induced thermogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Detouring adrenergic stimulation to induce adipose thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICI-D7114 |beta-adrenoceptor agonist| CAS 129689-28-7 | Buy D-7114 from Supplier InvivoChem [invivochem.com]
- 4. Frontiers | Signaling Pathways Regulating Thermogenesis [frontiersin.org]
- 5. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brown adipose tissue mitochondria: modulation by GDP and fatty acids depends on the respiratory substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Brown Adipose Tissue Activation with ZD-7114 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brown adipose tissue (BAT) has emerged as a promising target for combating obesity and metabolic diseases due to its unique capacity for thermogenesis, the process of heat production. Activation of BAT increases energy expenditure, which can contribute to weight management and improved glucose homeostasis. ZD-7114 hydrochloride, also known as ICI D7114, is a potent and selective β3-adrenergic receptor (β3-AR) agonist.[1][2][3][4] β3-ARs are predominantly expressed on the surface of brown adipocytes and their activation is a key mechanism for stimulating BAT thermogenesis.[5][6] These application notes provide detailed protocols and data for utilizing this compound as a tool to activate and measure BAT activity in a research setting.
Mechanism of Action
This compound selectively binds to and activates β3-adrenergic receptors on brown adipocytes. This initiates a downstream signaling cascade that ultimately leads to increased thermogenesis and energy expenditure.[1][2][4] The activation of β3-AR by an agonist like ZD-7114 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets.[7][8] This cascade results in the activation of hormone-sensitive lipase (HSL), promoting the breakdown of stored triglycerides into free fatty acids (FFAs).[8] These FFAs serve as the primary fuel for thermogenesis and also act as allosteric activators of Uncoupling Protein 1 (UCP1).[1] UCP1, located in the inner mitochondrial membrane, uncouples cellular respiration from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat.[9]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and other selective β3-AR agonists on BAT activation and energy expenditure in various experimental models.
| Compound | Species | Dosage | Primary Outcome Measure | Result | Reference |
| ZD-7114 (ICI D7114) | Rat | 0.04 mg/kg (p.o.) | Oxygen Consumption (ED50) | Stimulation of whole-body oxygen consumption. | [3] |
| ZD-7114 (ICI D7114) | Rat | 0.15 mg/kg (p.o.) | BAT Mitochondrial GDP Binding (ED50) | Increased binding, indicating BAT activation. | [3] |
| ZD-7114 (ICI D7114) | Rat | 2 mg/kg/day (p.o.) for 18 days | BAT Mitochondrial GDP Binding | Significantly increased GDP binding per lobe (P < 0.001) and per mg of protein (P < 0.01). | [10] |
| ZD-7114 | Obese fa/fa Zucker Rat | 3 mg/kg/day (in drinking water) | BAT Thermogenesis | Significantly activated brown adipose tissue thermogenesis. | [11] |
| CL316,243 | Rat | 0.1, 0.5, 1 mg/kg | 18F-FDG Uptake in Interscapular BAT | 3.6-fold, 3.5-fold, and 7.6-fold increase, respectively. | |
| Mirabegron | Human | 200 mg (oral) | BAT Metabolic Activity (18F-FDG PET/CT) | Significant increase in all twelve subjects (p = 0.001). | [9][12] |
| Mirabegron | Human | 200 mg (oral) | Resting Metabolic Rate (RMR) | Increased by 203 ± 40 kcal/day (+13%; p = 0.001). | [9][12] |
Signaling Pathway
Caption: β3-Adrenergic signaling pathway in brown adipocytes.
Experimental Protocols
Protocol 1: In Vivo Assessment of BAT Activation in Rodents using this compound
1. Animal Models:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
Animals should be housed individually in a temperature-controlled environment (e.g., 22-24°C) with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Allow animals to acclimate for at least one week before the experiment.
2. Preparation and Administration of this compound:
-
This compound can be administered orally (p.o.).
-
For oral administration, dissolve the compound in a suitable vehicle such as sterile water or 0.5% carboxymethylcellulose.
-
A typical dosage range for rats is 0.04 mg/kg to 3 mg/kg.[3][11] A dose of 2 mg/kg/day has been used for chronic studies.[10]
-
Administer the solution via oral gavage. For chronic studies, the compound can be mixed in the drinking water.[11]
3. Measurement of BAT Activation:
a) Oxygen Consumption (Indirect Calorimetry):
- Place animals in metabolic cages equipped for indirect calorimetry.
- Allow for an acclimation period within the cages.
- Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously to determine the respiratory exchange ratio (RER) and energy expenditure.
- Administer this compound and continue monitoring for several hours to observe the thermogenic effect.
b) 18F-FDG PET/CT Imaging:
- Fast animals for 4-6 hours prior to the experiment.
- Anesthetize the animals (e.g., with isoflurane).
- Administer this compound at the desired dose.
- After a suitable uptake period (e.g., 60 minutes), inject 18F-FDG intravenously.
- Allow for a 60-minute uptake period for the 18F-FDG.
- Perform a whole-body PET/CT scan.
- Analyze the images to quantify 18F-FDG uptake in interscapular BAT and other adipose depots. The uptake is often expressed as the Standardized Uptake Value (SUV).
c) Ex Vivo Analysis of BAT:
- At the end of the study, euthanize the animals.
- Dissect the interscapular brown adipose tissue (iBAT).
- For mitochondrial studies, isolate mitochondria from the iBAT.
- Measure GDP binding to mitochondria as an indicator of thermogenic activity. An increase in GDP binding reflects an uncoupled state.
- Alternatively, perform gene expression analysis (e.g., qRT-PCR) on the iBAT to measure the expression of thermogenic genes such as UCP1, PGC1α, and DIO2.
Protocol 2: General Workflow for Human Studies Investigating BAT Activation with a β3-AR Agonist
This is a generalized workflow based on studies with β3-AR agonists in humans. Specific protocols must be approved by an Institutional Review Board (IRB).
1. Subject Recruitment and Screening:
-
Recruit healthy volunteers.
-
Perform a physical examination and collect baseline metabolic parameters.
-
Ensure subjects are free of any medications that could interfere with the study.
2. Study Design:
-
A randomized, placebo-controlled, crossover design is often employed.
-
Subjects receive either the β3-AR agonist (e.g., Mirabegron 200 mg) or a placebo on separate study days.[12]
3. Experimental Day:
-
Subjects arrive at the clinical research unit after an overnight fast.
-
An intravenous catheter is inserted for blood sampling and tracer injection.
-
Administer the oral dose of the β3-AR agonist or placebo.
-
Monitor vital signs (heart rate, blood pressure) throughout the study.
4. Measurement of Energy Expenditure:
-
Measure resting metabolic rate (RMR) using indirect calorimetry before and after drug administration.
5. 18F-FDG PET/CT Imaging:
-
Approximately 2 hours after drug administration, inject 18F-FDG.
-
Allow for a 60-minute uptake period.
-
Perform a PET/CT scan from the head to the upper abdomen.
-
Analyze the images to quantify BAT volume and activity in regions such as the supraclavicular, cervical, and paravertebral areas.
Experimental Workflow
Caption: Experimental workflow for assessing BAT activation.
References
- 1. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BROWN ADIPOSE TISSUE, β3-ADRENERGIC RECEPTORS, AND OBESITY | Annual Reviews [annualreviews.org]
- 6. Brown adipose tissue thermogenesis: β3-adrenoreceptors as a potential target for the treatment of obesity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β3-Adrenergic Signaling Acutely Down Regulates Adipose Triglyceride Lipase in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A New Personalized Cooling Protocol to Activate Brown Adipose Tissue in Young Adults [frontiersin.org]
- 12. Activation of Human Brown Adipose Tissue by a β3-Adrenergic Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZD-7114 Hydrochloride in Primary Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-7114 hydrochloride is a potent and selective β3-adrenoceptor agonist. Its primary action in adipose tissue is the stimulation of lipolysis and thermogenesis, making it a valuable tool for research in obesity, metabolism, and related disorders. The active metabolite of ZD-7114, ICI 215001, has been shown to increase the expression of Uncoupling Protein 1 (UCP1) and its mRNA in brown adipocytes, highlighting its role in energy expenditure.[1] This document provides detailed protocols for the use of this compound in primary adipocyte culture, including cell isolation, treatment, and analysis of key metabolic endpoints.
Mechanism of Action
This compound exerts its effects by binding to and activating β3-adrenergic receptors on the surface of adipocytes. This activation initiates a downstream signaling cascade primarily mediated by adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various target proteins, ultimately resulting in the stimulation of lipolysis and the expression of thermogenic genes such as UCP1.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its active metabolite on adipocytes, as reported in the literature.
Table 1: In Vitro Efficacy of this compound and its Metabolite
| Compound | Cell Type | Concentration | Duration | Effect | Reference |
| This compound | Raccoon dog adipocytes | 1 µmol/L | 7 days | Increased UCP1 expression | [2] |
| ICI 215001 (active metabolite) | Primary mouse and rat brown adipocytes | Dose-dependent | Not specified | Increased UCP and UCP mRNA expression | [1] |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | ED50 (Oral Administration) | Effect | Reference |
| Oxygen Consumption | 0.04 mg/kg | Stimulation | [3] |
| Brown Adipose Tissue (BAT) Mitochondrial GDP-Binding | 0.15 mg/kg | Stimulation | [3] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Adipocytes
This protocol describes the isolation of stromal vascular fraction (SVF) containing preadipocytes from adipose tissue and their subsequent differentiation into mature adipocytes.
Materials:
-
Adipose tissue (e.g., murine epididymal white adipose tissue or interscapular brown adipose tissue)
-
Digestion Buffer: DMEM/F-12 medium containing 1 mg/mL Collagenase Type I and 1% Bovine Serum Albumin (BSA)
-
Plating Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium (for white adipocytes): Plating medium supplemented with 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.
-
Differentiation Medium (for brown adipocytes): Plating medium supplemented with 1 µM dexamethasone, 0.5 mM IBMX, 10 µg/mL insulin, and 1 nM T3.
-
Maintenance Medium: Plating medium supplemented with 10 µg/mL insulin.
Procedure:
-
Aseptically dissect adipose tissue and mince it into fine pieces in a sterile petri dish.
-
Transfer the minced tissue to a sterile 50 mL conical tube containing Digestion Buffer.
-
Incubate at 37°C for 30-60 minutes in a shaking water bath.
-
Inactivate the collagenase by adding an equal volume of Plating Medium.
-
Filter the cell suspension through a 100 µm cell strainer into a new 50 mL tube.
-
Centrifuge at 500 x g for 5 minutes to pellet the SVF.
-
Aspirate the supernatant and the floating lipid layer. Resuspend the cell pellet in Plating Medium.
-
Count the cells and plate them at a desired density in culture plates or flasks.
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
Once the cells reach confluence, induce differentiation by replacing the Plating Medium with the appropriate Differentiation Medium.
-
After 2-3 days, replace the Differentiation Medium with Maintenance Medium. Refresh the Maintenance Medium every 2 days.
-
Mature, lipid-laden adipocytes should be visible within 7-10 days.
Protocol 2: Treatment of Primary Adipocytes with this compound
Materials:
-
Mature primary adipocytes in culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., 1 nM to 10 µM).
-
Remove the existing medium from the cultured adipocytes.
-
Add the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO) to the cells.
-
Incubate the cells for the desired period (e.g., 24 hours for gene expression analysis, 1-3 hours for acute lipolysis assays).
-
Following incubation, proceed with the desired downstream analysis (e.g., lipolysis assay, RNA extraction for gene expression analysis).
Protocol 3: Lipolysis Assay (Glycerol Release)
This protocol measures the release of glycerol into the culture medium as an indicator of lipolysis.
Materials:
-
Conditioned medium from this compound-treated and control adipocytes
-
Glycerol Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Collect the culture medium from each well at the end of the treatment period.
-
Centrifuge the medium at 500 x g for 5 minutes to remove any detached cells.
-
Use a commercial glycerol assay kit to measure the concentration of glycerol in the supernatant, following the manufacturer's instructions.
-
Typically, this involves mixing a small volume of the conditioned medium with a reagent that produces a colorimetric or fluorometric signal in the presence of glycerol.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
Calculate the glycerol concentration based on a standard curve generated with known concentrations of glycerol.
-
Normalize the glycerol release to the total protein content or cell number in each well.
Visualizations
Caption: Signaling pathway of this compound in adipocytes.
Caption: Experimental workflow for using ZD-7114 in primary adipocytes.
References
- 1. Regulation of UCP gene expression in brown adipocytes differentiated in primary culture. Effects of a new beta-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of ZD-7114 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-7114 hydrochloride is a potent and selective β3-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves the stimulation of β3-adrenergic receptors, which are predominantly expressed in brown adipose tissue (BAT). This stimulation leads to increased thermogenesis and energy expenditure, making ZD-7114 a compound of interest for research into obesity and diabetes.[1][2] Long-term administration studies are crucial to understanding its sustained efficacy and effects on metabolic parameters. This document provides detailed application notes and protocols based on findings from long-term studies in rodent models, particularly the obese (fa/fa) Zucker rat, a genetic model of obesity and insulin resistance.
Data Presentation: Summary of Long-Term Effects
The following tables summarize the key quantitative findings from a 5-week administration study of ZD-7114 in obese (fa/fa) Zucker rats.
Table 1: Effects of Long-Term ZD-7114 Administration on Body Weight and Food Intake
| Parameter | Control Group (Vehicle) | ZD-7114 Treated Group (3 mg/kg/day) | Outcome |
| Initial Body Weight (g) | Data not specified | Data not specified | - |
| Final Body Weight Gain (g) | Significantly higher | Significantly reduced | ZD-7114 reduces weight gain over a 5-week period.[1] |
| Daily Food Intake ( g/day ) | No significant change | No significant change | ZD-7114 did not affect food intake in this study.[1] |
Table 2: Effects on Brown Adipose Tissue (BAT) Thermogenesis
| Parameter | Control Group (Vehicle) | ZD-7114 Treated Group (3 mg/kg/day) | Outcome |
| BAT Mitochondrial GDP Binding | Baseline levels | Markedly activated | ZD-7114 significantly stimulates BAT thermogenic activity.[1] |
Table 3: Effects on Plasma Metabolic Parameters
| Parameter | Control Group (Vehicle) | ZD-7114 Treated Group (3 mg/kg/day) | Outcome |
| Plasma Insulin | No significant change | No significant change | No direct effect on plasma insulin levels was observed.[1] |
| Plasma Leptin | No significant change | No significant change | No direct effect on plasma leptin levels was observed.[1] |
| Plasma Glucose | No significant change | No significant change | No direct effect on plasma glucose levels was observed.[1] |
Table 4: Effects on Neuroendocrine Parameters
| Parameter | Control Group (Vehicle) | ZD-7114 Treated Group (3 mg/kg/day) | Outcome |
| preproNPY mRNA (Arcuate Nucleus) | No significant change | No significant change | Did not alter the expression of this orexigenic neuropeptide.[1] |
| preproCRF mRNA (Paraventricular Nucleus) | No significant change | No significant change | Did not alter the expression of this anorexigenic neuropeptide.[1] |
Signaling Pathway
The thermogenic effects of ZD-7114 are mediated through the β3-adrenergic signaling pathway in brown adipocytes.
Experimental Protocols
Long-Term Administration of ZD-7114 in Rodents
This protocol describes the long-term oral administration of ZD-7114 to obese Zucker rats to evaluate its effects on metabolic parameters.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or appropriate solvent)
-
Obese (fa/fa) Zucker rats
-
Metabolic cages for monitoring food and water intake
-
Standard laboratory animal diet
-
Analytical balance
Procedure:
-
Animal Acclimatization: House obese (fa/fa) Zucker rats individually in a temperature-controlled environment with a 12-hour light/dark cycle. Allow for an acclimatization period of at least one week before the start of the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. For a dose of 3 mg/kg/day, the concentration of the dosing solution will depend on the average body weight of the rats and the volume to be administered.
-
Dosing Regimen: Administer this compound or vehicle to the respective groups of rats orally via gavage once daily. The duration of the study can be up to 5 weeks or longer, depending on the experimental goals.
-
Monitoring:
-
Measure body weight daily or weekly.
-
Monitor food and water intake daily using metabolic cages.
-
Observe the animals for any clinical signs of toxicity.
-
-
Sample Collection: At the end of the study period, collect blood samples for analysis of plasma insulin, leptin, and glucose. Euthanize the animals and dissect brown adipose tissue for further analysis (e.g., GDP binding assay).
GDP Binding Assay for Brown Adipose Tissue Mitochondria
This assay measures the thermogenic activity of BAT by quantifying the binding of radiolabeled GDP to uncoupling protein 1 (UCP1) in isolated mitochondria.
Materials:
-
Brown adipose tissue
-
Mitochondria isolation buffer
-
[³H]GDP (radiolabeled guanosine diphosphate)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Bradford assay reagents for protein quantification
Procedure:
-
Mitochondria Isolation:
-
Homogenize freshly dissected BAT in ice-cold isolation buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the mitochondria.
-
Wash the mitochondrial pellet and resuspend it in an appropriate buffer.
-
-
GDP Binding:
-
Incubate a known amount of mitochondrial protein with [³H]GDP in a reaction buffer.
-
Include parallel incubations with an excess of unlabeled GDP to determine non-specific binding.
-
After incubation, rapidly filter the mixture through a membrane filter to separate bound from free [³H]GDP.
-
Wash the filters to remove any unbound radiolabel.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Normalize the results to the amount of mitochondrial protein used.
-
In Situ Hybridization for preproNPY and preproCRF mRNA
This protocol is for the detection and localization of neuropeptide mRNA in brain tissue sections.
Materials:
-
Rat brain tissue (frozen or paraffin-embedded sections)
-
Radiolabeled or DIG-labeled antisense RNA probes for preproNPY and preproCRF
-
Hybridization buffer
-
Wash buffers
-
Detection reagents (e.g., anti-DIG antibody conjugated to alkaline phosphatase and substrate, or photographic emulsion for radiolabeled probes)
-
Microscope
Procedure:
-
Tissue Preparation:
-
Prepare thin sections of the brain regions of interest (arcuate nucleus for preproNPY, paraventricular nucleus for preproCRF).
-
Mount the sections on coated microscope slides.
-
-
Prehybridization:
-
Treat the sections to permeabilize the tissue and reduce non-specific binding.
-
-
Hybridization:
-
Apply the labeled probe in hybridization buffer to the tissue sections.
-
Incubate overnight in a humidified chamber at an appropriate temperature to allow the probe to anneal to the target mRNA.
-
-
Post-hybridization Washes:
-
Wash the slides in a series of increasingly stringent buffers to remove the unbound probe.
-
-
Detection:
-
For DIG-labeled probes, incubate with an enzyme-linked antibody followed by a chromogenic substrate to visualize the signal.
-
For radiolabeled probes, coat the slides with photographic emulsion and expose for a period of time before developing to visualize the silver grains.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the signal intensity in the regions of interest.
-
Conclusion
Long-term administration of this compound effectively reduces weight gain in obese animal models by activating thermogenesis in brown adipose tissue, without significantly altering food intake or baseline plasma levels of insulin and leptin. The provided protocols offer a framework for conducting similar long-term studies to further investigate the therapeutic potential of β3-adrenergic agonists.
References
Troubleshooting & Optimization
Navigating Unexpected Results with ZD-7114 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for troubleshooting unexpected experimental outcomes with ZD-7114 hydrochloride, a potent and selective β3-adrenergic receptor agonist. This document offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key pharmacological data to support your research and development endeavors.
Troubleshooting Guides and FAQs
This section addresses common and uncommon issues that may arise during experiments with this compound, providing potential explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a lack of a thermogenic or lipolytic response in my in vitro assay?
A1: Several factors could contribute to a diminished or absent response:
-
Species-Specific Receptor Pharmacology: The pharmacology of β3-adrenoceptors can differ significantly between species.[1] Compounds that are potent agonists at the rodent β3-receptor may have lower efficacy at the human receptor.[1] It is crucial to use a relevant species or cell line that expresses the appropriate β3-adrenoceptor for your research question.
-
Receptor Desensitization: Prolonged or high-concentration exposure to β3-agonists can lead to receptor desensitization, a process where the receptor becomes less responsive to the agonist. This can involve receptor phosphorylation and internalization, reducing the number of functional receptors on the cell surface. Consider optimizing agonist concentration and exposure time.
-
Cell Culture Conditions: The differentiation state of adipocytes is critical for β3-adrenoceptor expression and function. Ensure your preadipocytes have been fully differentiated into mature adipocytes, which exhibit higher levels of β3-adrenoceptor expression.
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage can lead to degradation.
Q2: My in vivo study in rats shows an unexpected inhibitory effect in gastrointestinal motility. Is this a known off-target effect?
A2: Yes, this is a documented, tissue-specific paradoxical effect. In the rat isolated ileum, ZD-7114 has been shown to act as a β3-adrenoceptor antagonist , causing a blockade of relaxation induced by other β-agonists.[2] This is in contrast to its typical agonist activity in other tissues like brown adipose tissue. When studying gastrointestinal effects in rats, it is critical to be aware of this antagonistic action.
Q3: I am seeing variability in my results between experiments. What are the potential sources of this inconsistency?
A3: Inconsistent results can stem from several factors:
-
Solubility and Stability of this compound: Ensure your stock solutions are prepared correctly and stored properly to maintain the compound's activity. This compound should be stored at -20°C for long-term use. For in vivo studies, freshly prepared formulations are recommended.
-
Vehicle Effects: The vehicle used to dissolve this compound can have its own biological effects. Always include a vehicle-only control group in your experiments to account for these potential effects.
-
Experimental Technique: Ensure consistent timing of treatments, cell densities, and animal handling procedures across all experiments.
Q4: Are there known off-target effects of this compound at higher concentrations?
A4: While ZD-7114 is known for its selectivity for the β3-adrenoceptor, at higher concentrations, the potential for off-target effects on β1- and β2-adrenoceptors increases. This could lead to cardiovascular effects (mediated by β1-receptors) or effects on bronchial smooth muscle (mediated by β2-receptors). It is advisable to perform dose-response studies to identify the optimal concentration range that maintains selectivity.
Data Presentation
The following tables summarize the known quantitative data for ZD-7114, providing a comparative overview of its pharmacological properties.
Table 1: In Vivo Efficacy of ZD-7114 in Rats
| Parameter | Species | ED50 | Route of Administration | Reference |
| Oxygen Consumption | Rat | 0.04 mg/kg | Oral | [3][4] |
| BAT Mitochondrial GDP-Binding | Rat | 0.15 mg/kg | Oral | [3][4] |
Table 2: Comparative Selectivity of ZD-7114 at Human β-Adrenoceptor Subtypes
| Receptor Subtype | pKi (Binding Affinity) | pEC50 (Potency) |
| β1 | ~4.9 | <5 |
| β2 | ~5.3 | <5 |
| β3 | ~6.7 | 6.3 |
Data presented as negative logarithm of the molar concentration (pKi and pEC50). Higher values indicate greater affinity/potency.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution for in vitro and in vivo experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
2. In Vitro Browning of Adipocytes
-
Objective: To induce a brown-like (beige) adipocyte phenotype from preadipocytes using this compound. This protocol is adapted from general browning protocols and should be optimized for your specific cell line.
-
Materials:
-
Differentiated mature white adipocytes (e.g., from 3T3-L1 or primary stromal vascular fraction)
-
Maintenance medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Isoproterenol (as a positive control)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Culture mature white adipocytes in maintenance medium.
-
On the day of the experiment, replace the medium with fresh maintenance medium containing the desired concentration of this compound (typically in the range of 1-10 µM).
-
Include a positive control group treated with a non-selective β-agonist like isoproterenol (e.g., 1 µM) and a vehicle control group.
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
Assess browning by measuring the expression of brown adipocyte markers such as UCP1 (Uncoupling Protein 1) by qPCR, Western blot, or immunofluorescence.
-
Mitochondrial activity and biogenesis can also be assessed as markers of browning.
-
3. In Vivo Administration for Thermogenesis Studies in Rodents
-
Objective: To assess the effect of this compound on whole-body oxygen consumption in rodents.
-
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% Carboxymethyl cellulose in water) or injection (e.g., 10% DMSO, 90% corn oil)
-
Metabolic cages for measuring oxygen consumption
-
-
Procedure:
-
Acclimatize animals to the metabolic cages.
-
Prepare the dosing solution of this compound in the chosen vehicle on the day of the experiment.
-
Administer this compound or vehicle control to the animals via the chosen route (e.g., oral gavage). A typical dose for rats is in the range of 0.04 mg/kg.
-
Monitor oxygen consumption, carbon dioxide production, and locomotor activity continuously for a set period (e.g., 6-24 hours).
-
Analyze the data to determine the effect of this compound on energy expenditure.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Canonical signaling pathway of this compound via the β3-adrenergic receptor.
Experimental Workflow for In Vitro Browning Assay
Caption: A typical workflow for an in vitro adipocyte browning experiment.
Troubleshooting Logic for Unexpected Antagonistic Effects
Caption: Decision tree for troubleshooting unexpected inhibitory effects of ZD-7114.
References
- 1. Challenges in β3-Adrenoceptor Agonist Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zeneca ZD7114 acts as an antagonist at beta 3-adrenoceptors in rat isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 4. ICI-D7114 |beta-adrenoceptor agonist| CAS 129689-28-7 | Buy D-7114 from Supplier InvivoChem [invivochem.com]
Potential off-target effects of ZD-7114 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZD-7114 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective β3-adrenergic receptor agonist.[1][2] Its primary effect is to stimulate thermogenesis, particularly in brown adipose tissue (BAT).[2][3][4] It is often used in research related to obesity and diabetes.[1] It is important to note that this compound is not an Angiotensin II AT1 receptor antagonist; this is a common misconception.
Q2: What are the known on-target effects of this compound?
The primary on-target effect of ZD-7114 is the activation of β3-adrenergic receptors, leading to an increase in whole-body oxygen consumption and stimulation of BAT activity.[2][3] In animal models, this has been shown to reduce weight gain without significantly affecting food intake.[5]
Q3: How selective is ZD-7114 for the β3-adrenergic receptor over β1 and β2 subtypes?
ZD-7114 is described as a selective β3-adrenergic agonist with minimal effects on β1 or β2 adrenoceptors at doses that stimulate thermogenesis.[3][4] For example, in rats, it stimulates oxygen consumption without producing chronotropic effects on the heart (a β1-mediated effect) or tremor and hypokalemia (β2-mediated effects).[2][3]
Q4: Are there any reports of ZD-7114 acting as an antagonist?
Interestingly, one study found that in isolated rat ileum, ZD-7114 acted as a β3-adrenoceptor antagonist.[6] This suggests that its pharmacological activity could be tissue-specific or species-specific. Researchers should be aware of this potential for differing activity depending on the experimental model.
Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: I am observing cardiovascular effects (e.g., increased heart rate) in my experiment.
-
Potential Cause: This could indicate an off-target effect on β1-adrenergic receptors, which are primarily responsible for cardiac stimulation. While ZD-7114 is selective for β3 receptors, high concentrations may lead to activation of β1 or β2 receptors.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine if the cardiovascular effects are only present at higher concentrations of ZD-7114.
-
Use a Co-treatment with a Selective Antagonist: To confirm if the observed effect is mediated by β1 receptors, pre-treat your system with a selective β1 antagonist (e.g., atenolol) and observe if the cardiovascular effects of ZD-7114 are diminished.
-
Alternative Agonist: Compare the effects with a different, structurally unrelated β3-adrenergic agonist to see if the effect is specific to ZD-7114.
-
Issue 2: My results are inconsistent with β3-adrenergic agonism in my specific cell line or tissue.
-
Potential Cause: As noted, ZD-7114 has been reported to act as an antagonist in certain preparations like the rat ileum.[6] The expression levels and coupling of β-adrenergic receptor subtypes can vary significantly between different tissues and cell lines.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Use techniques like qPCR or Western blotting to confirm the expression of the β3-adrenergic receptor in your experimental model. Also, check for the expression of β1 and β2 receptors.
-
Functional Assays: Utilize a well-established β3 agonist (e.g., CL 316 ,243) as a positive control to validate that the β3 signaling pathway is functional in your system.
-
Review Literature: Investigate the known pharmacology of β-adrenergic receptors in your specific model system, as it may have unique characteristics.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the in vivo effects of this compound in rats.
| Parameter | Value | Species | Administration | Source |
| Oxygen Consumption (ED50) | 0.04 mg/kg | Rat | Oral (p.o.) | [2][3] |
| BAT Mitochondrial GDP-Binding (ED50) | 0.15 mg/kg | Rat | Oral (p.o.) | [2][3] |
Signaling Pathways and Experimental Workflows
β3-Adrenergic Receptor Signaling Pathway
Caption: Canonical signaling pathway of the β3-adrenergic receptor.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICI-D7114 |beta-adrenoceptor agonist| CAS 129689-28-7 | Buy D-7114 from Supplier InvivoChem [invivochem.com]
- 3. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 4. medkoo.com [medkoo.com]
- 5. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zeneca ZD7114 acts as an antagonist at beta 3-adrenoceptors in rat isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid ZD-7114 hydrochloride degradation in solution
Welcome to the technical support center for ZD-7114 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability of this compound in solution and to offer guidance on avoiding its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] The product is generally stable at room temperature for a few days, such as during shipping.
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in DMSO, with concentrations up to 100 mM being reported. For in vivo experiments, various formulations have been used, including suspensions in carboxymethyl cellulose or dissolution in PEG400. The choice of solvent will depend on the specific experimental requirements.
Q3: My this compound solution in DMSO appears cloudy. What should I do?
A3: Cloudiness or precipitation in a DMSO solution can indicate several issues. The solubility limit of the compound may have been exceeded, or it could be a sign of degradation, especially if the solution was not freshly prepared. Ensure that the DMSO is of high purity and anhydrous. If the problem persists, preparing a fresh solution is recommended. It is also advisable to warm the solution gently and vortex to aid dissolution.
Q4: How can I minimize the degradation of this compound in an aqueous solution during my experiments?
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively published. However, based on its chemical structure, which contains an amide and an ether linkage, potential degradation pathways could include hydrolysis of the amide bond under acidic or basic conditions and cleavage of the ether linkage. The aryloxypropanolamine structure can also be susceptible to oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light. |
| Loss of compound activity over time | Instability of the compound in the chosen solvent or buffer. | Perform a pilot stability study in your experimental buffer. Analyze the purity of the solution at different time points using HPLC. Consider using a more stabilizing solvent system if necessary. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
Stability of this compound Solutions: General Recommendations
While specific quantitative data on the degradation of this compound in various solutions is limited in publicly available literature, the following table summarizes general recommendations for handling and storage to minimize degradation.
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous solvents (e.g., DMSO). For aqueous solutions, use purified water (e.g., Milli-Q). | Impurities and water can promote degradation. |
| pH (Aqueous Solutions) | Maintain a slightly acidic pH if the experiment allows. Use a buffer system to maintain a stable pH. | Amide hydrolysis can be catalyzed by both acid and base. A neutral or slightly acidic pH is often a good starting point for stability. |
| Temperature | Prepare and store solutions at low temperatures. For short-term storage (days), use 2-8°C. For long-term storage (weeks to months), aliquot and store at -80°C. | Chemical degradation rates are generally slower at lower temperatures. |
| Light Exposure | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | Many organic molecules are susceptible to photodegradation. |
| Oxygen Exposure | For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen). | To prevent oxidative degradation. |
| Preparation | Always prepare solutions fresh for critical experiments. Avoid repeated freeze-thaw cycles. | Minimizes the opportunity for degradation to occur. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general approach for conducting a stability study of this compound in a specific solvent or buffer.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent (e.g., DMSO) to a known concentration.
2. Preparation of Stability Samples:
-
Dilute the stock solution with the desired experimental buffer or solvent to the final concentration.
-
Aliquot the solution into several vials for analysis at different time points and under different conditions.
3. Storage Conditions:
-
Store the vials under various conditions to be tested (e.g., 2-8°C, room temperature, 40°C).
-
Protect a set of samples from light at each temperature to assess photostability.
4. Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and longer for extended studies), retrieve a vial from each storage condition.
-
Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The HPLC method should be capable of separating the intact this compound from any potential degradation products.
5. Data Evaluation:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
The rate of degradation can be determined by plotting the concentration of this compound versus time.
Visualizations
Caption: A generalized workflow for conducting a stability study of this compound in solution.
Caption: Key environmental factors that can influence the stability of this compound in solution.
Caption: Simplified signaling cascade initiated by the β3-adrenergic agonist ZD-7114.
References
Navigating In Vitro Assays with ZD-7114 Hydrochloride: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – To facilitate groundbreaking research in metabolic and cardiovascular diseases, this technical support center provides a comprehensive guide for optimizing the use of ZD-7114 hydrochloride in in vitro assays. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to empower researchers, scientists, and drug development professionals in their experimental endeavors.
This compound is a potent and selective β3-adrenergic receptor agonist, a key target in the study of obesity and type 2 diabetes.[1][2] Its primary mechanism of action involves the stimulation of β3-adrenergic receptors, leading to downstream signaling cascades that play a crucial role in lipolysis and thermogenesis. This guide is designed to address common challenges and provide clear, actionable solutions for its effective use in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the β3-adrenergic receptor.[1] Upon binding, it activates the receptor, which is a Gs protein-coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin, to initiate the breakdown of triglycerides (lipolysis) in adipocytes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in the appropriate aqueous assay buffer to the final desired concentration. The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO are stable for several months when stored at -20°C. The stability of this compound in aqueous solutions is pH-dependent, with optimal stability generally observed in slightly acidic to neutral conditions (pH 4.5-7.4). It is recommended to prepare fresh dilutions in aqueous buffers for each experiment to ensure potency.
Q4: In which cell lines can I test the activity of this compound?
A4: The activity of this compound can be tested in cell lines that endogenously or recombinantly express the β3-adrenergic receptor. Commonly used cell lines include:
-
3T3-L1 adipocytes: A well-established murine pre-adipocyte cell line that can be differentiated into mature adipocytes, which express the β3-adrenergic receptor and are responsive to lipolytic stimuli.
-
Chinese Hamster Ovary (CHO) cells: CHO cells stably transfected to express the human or rodent β3-adrenergic receptor are frequently used for cAMP accumulation assays to determine agonist potency and efficacy.
-
Brown adipocytes: Primary or immortalized brown adipocyte cell lines are relevant for studying thermogenesis and the specific effects of β3-adrenergic agonists on this cell type.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cellular response (e.g., no increase in cAMP or lipolysis) | Compound inactivity: Degradation of the compound due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C. Prepare fresh dilutions in aqueous buffer for each experiment. |
| Low receptor expression: The cell line used may have low or no expression of the β3-adrenergic receptor. | Confirm β3-adrenergic receptor expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line with higher or induced receptor expression. | |
| Suboptimal assay conditions: Incorrect incubation time, cell density, or assay buffer composition. | Optimize assay parameters, including incubation time (e.g., 30 minutes for cAMP, 1-3 hours for lipolysis), cell density, and buffer conditions. | |
| High background signal | Contamination: Mycoplasma or bacterial contamination of cell cultures can affect cellular signaling. | Regularly test cell cultures for mycoplasma contamination. Maintain aseptic techniques during cell culture and experiments. |
| Non-specific binding: At high concentrations, the compound may exhibit off-target effects. | Perform a dose-response curve to determine the optimal concentration range. Include appropriate vehicle controls in your experiments. | |
| Poor reproducibility | Inconsistent cell passage number: Cellular responses can vary with increasing passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
| Variability in cell differentiation (for 3T3-L1 cells): Incomplete or inconsistent differentiation of 3T3-L1 cells can lead to variable receptor expression and responsiveness. | Standardize the differentiation protocol for 3T3-L1 cells. Visually inspect for lipid droplet formation to confirm differentiation. | |
| Precipitation of the compound in the assay medium | Low solubility in aqueous buffer: this compound has limited solubility in aqueous solutions. | Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed cytotoxic levels (typically ≤0.1%). Pre-warm the assay medium before adding the compound. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| In Vivo ED50 (Oxygen Consumption) | 0.04 mg/kg (p.o.) | Conscious Rats | [2] |
| In Vivo ED50 (BAT GDP-binding) | 0.15 mg/kg (p.o.) | Conscious Rats | [2] |
Note: Specific in vitro EC50/IC50 values for this compound are not consistently reported across publicly available literature. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay in CHO-β3 Cells
This protocol outlines the measurement of intracellular cAMP levels in Chinese Hamster Ovary (CHO) cells stably expressing the β3-adrenergic receptor.
Materials:
-
CHO-β3 cells
-
Cell culture medium (e.g., F12K with 10% FBS)
-
This compound
-
DMSO
-
Assay buffer (e.g., Ringer's Buffer with 0.5% BSA)
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Culture CHO-β3 cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing IBMX (final concentration 300-500 µM). Include a vehicle control (assay buffer with DMSO).
-
Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the this compound dilutions and controls to the respective wells. c. Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol describes the measurement of glycerol release from differentiated 3T3-L1 adipocytes as an indicator of lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
DMSO
-
Lipolysis Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
Glycerol assay kit
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard protocol (e.g., using insulin, dexamethasone, and IBMX).
-
Assay Preparation: a. Wash the differentiated 3T3-L1 cells twice with Lipolysis Wash Buffer. b. Replace the wash buffer with Lipolysis Assay Buffer and incubate for 1-2 hours to establish a basal rate of lipolysis.
-
Compound Treatment: Prepare various concentrations of this compound in Lipolysis Assay Buffer. Add the compound dilutions to the cells. Include a vehicle control.
-
Incubation: Incubate the cells at 37°C for 1-3 hours.
-
Sample Collection: Collect the assay medium from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercially available glycerol assay kit.
-
Data Normalization: The amount of glycerol released can be normalized to the total protein content of the cells in each well.
-
Data Analysis: Plot the normalized glycerol concentration against the this compound concentration to determine the dose-dependent effect on lipolysis.
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Signaling pathway of this compound.
Caption: Workflow for in vitro cAMP accumulation assay.
Caption: Troubleshooting logic for low cellular response.
References
Addressing ZD-7114 hydrochloride stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ZD-7114 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability and Storage Troubleshooting Guide
This guide provides solutions to common problems related to the stability and storage of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored according to the recommended conditions. For solid compound, long-term storage should be at -20°C and short-term at 4°C.[1] For stock solutions, store at -80°C (up to 6 months) or -20°C (up to 1 month).[2] Avoid repeated freeze-thaw cycles. |
| Inaccurate solution concentration due to improper dissolution or storage. | Ensure complete dissolution of the compound. Use a calibrated balance and appropriate solvent volumes. Store stock solutions in small aliquots to minimize freeze-thaw cycles. | |
| Contamination of the compound or solution. | Use sterile techniques and high-purity solvents when preparing solutions. Visually inspect for any signs of contamination before use. | |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility of this compound. | This compound has low water solubility. For in vitro assays, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| The pH of the buffer is not optimal for solubility. | The hydrochloride salt form generally improves aqueous solubility. However, the pH of your buffer can still affect solubility. If precipitation occurs, consider adjusting the pH of your buffer, but be mindful of the impact on your assay. | |
| Loss of compound activity over time in solution | Degradation of the compound in solution. | Prepare fresh solutions for each experiment whenever possible. If storing solutions, follow the recommended temperature and duration guidelines.[2] Protect solutions from light, especially during long-term storage. |
| Adsorption of the compound to plasticware. | For very dilute solutions, consider using low-adhesion microplates or tubes to prevent loss of the compound. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store this compound powder upon receipt?
A1: Upon receipt, this compound as a solid powder should be stored under the following conditions:
The compound is stable for a few weeks at ambient temperature during shipping.[1] Always refer to the Certificate of Analysis provided by the supplier for batch-specific recommendations.
Q2: What is the recommended way to prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in an organic solvent. DMSO is a common choice. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solutions as follows:
Q3: Is this compound sensitive to light?
Experimental Protocols
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: A forced degradation study can be performed to evaluate the stability of this compound under your specific experimental conditions. This involves subjecting the compound to stress conditions such as heat, light, acid, base, and oxidation, and then analyzing for degradation using a stability-indicating method like HPLC.[3]
Experimental Protocol: Forced Degradation Study
This is a general protocol and may require optimization for your specific needs.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound to UV light (254 nm) for 24 hours.
-
-
Sample Preparation for Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to a control sample (unstressed). Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.
Q5: What is the mechanism of action of this compound?
A5: ZD-7114 is a potent and selective agonist for the β3-adrenergic receptor.[2][3] Activation of the β3-adrenergic receptor, a G-protein coupled receptor, leads to the stimulation of adenylyl cyclase. This increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to physiological responses such as lipolysis and thermogenesis.
Troubleshooting Experimental Results
Q6: I am observing a weaker than expected response in my in vitro assay. What could be the issue?
A6: Several factors could contribute to a weaker than expected response:
-
Compound Degradation: Ensure your stock solutions are fresh and have been stored properly.
-
Species Differences: β3-adrenergic receptors can exhibit pharmacological differences between species (e.g., rodent vs. human).[4] Ensure the compound is effective in your chosen experimental model.
-
Receptor Desensitization: Although β3-adrenergic receptors are relatively resistant to desensitization compared to other beta-receptors, prolonged exposure to agonists can lead to downregulation of the receptor.[5] Consider the duration of your experiments.
-
Assay Conditions: Optimize your assay conditions, including cell density, incubation time, and the concentration of this compound.
Q7: My in vivo results are not consistent. What should I check?
A7: In addition to the points mentioned above, for in vivo studies, consider the following:
-
Formulation and Bioavailability: The formulation used for administration can significantly impact the bioavailability of the compound. Ensure the compound is properly dissolved or suspended for administration.
-
Dosing and Route of Administration: Verify that the dose and route of administration are appropriate for your animal model and the intended biological effect.
-
Animal Model: The expression and function of β3-adrenergic receptors can vary between different animal models and even between different strains of the same species.
Visualizing Key Processes
Below are diagrams to illustrate the signaling pathway of this compound and a general workflow for a stability study.
Caption: Signaling pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Challenges in β3-Adrenoceptor Agonist Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding concerns with ZD-7114 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZD-7114 hydrochloride. The information provided addresses potential issues, with a focus on non-specific binding concerns, to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR). Its primary mechanism of action involves binding to and activating β3-AR, which is predominantly expressed in brown and white adipose tissue. This activation stimulates a signaling cascade that leads to increased thermogenesis and lipolysis, making it a valuable tool for research in obesity and type 2 diabetes.[1][2][3]
Q2: Are there known off-target effects or non-specific binding concerns with this compound?
A2: While ZD-7114 is characterized as a selective β3-AR agonist, some context-dependent effects have been reported. Notably, one study demonstrated that ZD-7114 can act as an antagonist at β3-adrenoceptors in the rat isolated ileum. This suggests that the pharmacological activity of ZD-7114 may vary depending on the tissue and experimental conditions. Researchers should be aware of this potential for dual agonist/antagonist activity.
Q3: How selective is ZD-7114 for the human β3-adrenergic receptor over β1- and β2-adrenergic receptors?
A3: Studies have shown that ZD-7114 exhibits selectivity for the human β3-AR. However, it does possess some affinity for β1- and β2-ARs. For quantitative data on its selectivity, please refer to the data tables below.
Q4: What are the expected downstream signaling effects of this compound in adipocytes?
A4: Upon binding to the β3-AR on adipocytes, ZD-7114 is expected to initiate a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin, to promote lipolysis, and transcription factors like CREB to upregulate the expression of thermogenic genes such as UCP1. For a visual representation of this pathway, please see the signaling pathway diagram below.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Lower than expected agonist activity | 1. Compound Degradation: Improper storage or handling of this compound. 2. Cell Line/Tissue Specificity: The expression or coupling efficiency of β3-AR may be low in the chosen experimental system. 3. Antagonist Activity: In certain tissues, ZD-7114 may exhibit antagonist effects, counteracting its agonist activity. | 1. Ensure the compound is stored as recommended (typically at -20°C) and prepare fresh solutions for each experiment. 2. Verify β3-AR expression levels in your cell line or tissue using qPCR or western blotting. Consider using a system with known high β3-AR expression as a positive control. 3. If using tissue preparations, be aware of the potential for mixed agonist/antagonist effects. Consider using a recombinant cell line expressing only the β3-AR to isolate the agonist effect. |
| Inconsistent or variable results | 1. Pipetting Errors: Inaccurate dispensing of the compound. 2. Cell Viability Issues: High concentrations of the compound or solvent may be cytotoxic. 3. Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation. | 1. Calibrate pipettes regularly and use appropriate techniques for accurate dispensing of small volumes. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal concentration range for your experiments. 3. For functional assays, consider shorter incubation times or use techniques to measure acute responses. |
| Suspected off-target effects | 1. Binding to other β-adrenergic receptor subtypes: ZD-7114 has some affinity for β1- and β2-ARs. 2. Interaction with other GPCRs: Although not extensively documented in publicly available literature, binding to other G-protein coupled receptors is a possibility. | 1. Use selective antagonists for β1-AR (e.g., atenolol) and β2-AR (e.g., ICI 118,551) to block potential off-target effects mediated by these receptors. 2. If off-target effects are suspected, consider a broader screening approach using a commercially available off-target profiling service.[4][5] |
| Unexpected antagonist activity | 1. Tissue-specific pharmacology: As observed in the rat ileum, the pharmacological profile of ZD-7114 can be tissue-dependent. | 1. Carefully characterize the response to ZD-7114 in your specific experimental model. Perform co-incubation experiments with a known β3-AR agonist to confirm antagonist activity. |
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Binding Affinity of ZD-7114 for Human β-Adrenergic Receptor Subtypes
| Receptor Subtype | pKi | Reference |
| Human β1-Adrenergic Receptor | 1.9 | [6] |
| Human β2-Adrenergic Receptor | 3.4 | [6] |
| Human β3-Adrenergic Receptor | 6.3 | [6] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vivo Efficacy of ZD-7114 in Rats
| Parameter | ED50 | Route of Administration | Reference |
| Stimulation of Oxygen Consumption | 0.04 mg/kg | Oral (p.o.) | [3] |
ED50 is the dose that produces 50% of the maximal response.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding
This protocol provides a general framework for assessing the binding of ZD-7114 to non-target receptors using a radioligand competition assay.
Materials:
-
Cell membranes prepared from cells expressing the target receptor of interest (e.g., β1-AR or β2-AR).
-
A suitable radioligand for the target receptor (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors).
-
This compound.
-
Unlabeled antagonist for the target receptor (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Cell Membranes.
-
Non-specific Binding: Radioligand + High concentration of unlabeled antagonist + Cell Membranes.
-
Competition Binding: Radioligand + Serial dilutions of this compound + Cell Membranes.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the ZD-7114 concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: β3-Adrenergic receptor signaling pathway activated by ZD-7114.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges in β3-Adrenoceptor Agonist Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Managing variability in animal studies with ZD-7114 hydrochloride
Technical Support Center: ZD-7114 Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for using this compound in animal studies. Our goal is to help you manage experimental variability and ensure the robustness of your data.
Important Note on Mechanism of Action: Initial queries sometimes misclassify this compound as an angiotensin II AT1 receptor antagonist. Based on extensive pharmacological data, it is critical to clarify that ZD-7114 is a potent and selective β3-adrenergic receptor agonist [1][2][3]. Its primary effects in animal models are the stimulation of thermogenesis in brown adipose tissue (BAT) and related metabolic changes[4][5]. This guide is based on its established role as a β3-adrenergic agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ICI D7114) is a potent and selective agonist for the β3-adrenergic receptor[1]. In animal studies, it selectively stimulates β3-adrenoceptors, which are highly expressed in brown adipose tissue (BAT). This activation leads to increased thermogenesis (heat production) and whole-body oxygen consumption, making it a valuable tool for research into obesity and metabolic disorders[2][5].
Q2: In which animal models has ZD-7114 been used?
A2: ZD-7114 has been documented for use in various animal models, including rats, mice, cats, and dogs, to study its effects on oxygen consumption and BAT activity[4][5]. It has been specifically studied in obese fa/fa Zucker rats to investigate energy balance[6].
Q3: What is the recommended vehicle for administering this compound?
A3: The choice of vehicle depends on the route of administration. For oral administration (p.o.), ZD-7114 can be suspended in aqueous vehicles like 0.5% carboxymethylcellulose (CMC) in saline. For injection, formulations may involve solvents like DMSO, PEG300, and Tween 80, though these should be carefully validated for compatibility and potential vehicle effects in your specific model[2].
Q4: Are there known species-specific differences in the response to ZD-7114?
A4: Yes, significant species-specific differences in β3-adrenoceptor pharmacology exist. While ZD-7114 shows marked thermogenic effects in rodents, studies in humans have shown a lack of a significant thermogenic response[7]. Researchers should be cautious when extrapolating findings from rodent models to other species.
Troubleshooting Guide: Managing Variability
High variability in study outcomes is a common challenge. Below are specific issues you may encounter with ZD-7114 and strategies to mitigate them.
Q5: We are observing high variability in the thermogenic response (e.g., oxygen consumption, body temperature) between animals. What are the potential causes?
A5: Variability in thermogenic response can stem from several factors:
-
Animal Acclimatization: Insufficient acclimatization to housing, handling, and measurement equipment (like metabolic cages) can cause stress, which significantly alters metabolic rate. Ensure a proper acclimatization period (typically 5-7 days).
-
Housing Temperature: Rodents are often housed below their thermoneutral zone, leading to chronic cold stress and elevated baseline metabolic rates. This can mask the thermogenic effect of ZD-7114. Consider housing animals within their thermoneutral zone (approx. 30°C for mice) for several days before and during the experiment.
-
Dosing Accuracy: Ensure precise dose calculations based on the most recent body weights. Inaccurate oral gavage or injection technique can lead to variable drug delivery.
-
Circadian Rhythm: Metabolic rate follows a strong circadian pattern. All dosing and measurements should be performed at the same time of day to minimize this source of variability.
Q6: Why are we not observing a significant effect on body weight despite seeing an acute thermogenic response?
A6: This may not be an issue of variability but rather of experimental design or compensatory mechanisms.
-
Compensatory Food Intake: Animals may increase their food intake to compensate for the increased energy expenditure, neutralizing the effect on body weight. Food intake should be carefully monitored. A pair-feeding study design can help control for this.
-
Study Duration: Chronic studies are often required to see significant changes in body weight. An acute thermogenic response may not translate to weight loss in a short-term experiment.
-
Lack of Effect on Food Intake: Studies in obese fa/fa Zucker rats have shown that ZD-7114 activates thermogenesis without altering food intake, though it did reduce weight gain over time[6].
Q7: We are seeing inconsistent results in our downstream tissue analysis (e.g., GDP binding in BAT). What could be wrong?
A7: Inconsistent tissue-level data often points to procedural variability.
-
Tissue Collection: The process of euthanasia and tissue harvesting must be rapid and consistent. Delays can alter the metabolic state of the tissue.
-
Tissue Processing: BAT is sensitive to handling. Ensure a standardized protocol for isolating mitochondria and performing assays like GDP binding. Any variation in buffer composition, temperature, or centrifugation speed can affect results.
-
Assay Performance: Ensure all reagents are properly prepared and that the assay is validated. Run appropriate controls and standards with every batch to monitor for assay drift.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₂H₃₁ClN₂O₆ | [3][8] |
| Molecular Weight | 454.95 g/mol | [3] |
| Common Name | ICI D7114 | |
| Mechanism of Action | Selective β3-Adrenergic Agonist | [1] |
| Storage | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Protect from light. |[3] |
Table 2: Reported Effective Doses of ZD-7114 in Rats
| Species | Route | Dose | Observed Effect | Reference |
|---|---|---|---|---|
| Rat | p.o. | ED₅₀: 0.04 mg/kg | Stimulation of whole-body oxygen consumption | [5] |
| Rat | p.o. | ED₅₀: 0.15 mg/kg | Stimulation of BAT mitochondrial GDP-binding | [5] |
| Obese fa/fa Zucker Rat | In drinking water | 3 mg/kg/day | Reduced weight gain and activated BAT thermogenesis | [6] |
| Wistar Rat | p.o. | 3 mg/kg | Gastroprotective effect; reduced ulcer index |[9] |
Experimental Protocols
Protocol 1: Assessment of Acute Thermogenic Response in Rats
This protocol outlines the measurement of oxygen consumption following oral administration of ZD-7114.
-
Animal Acclimatization:
-
House male Wistar rats (250-300g) individually in a temperature-controlled environment (22-24°C) with a 12:12h light-dark cycle.
-
For at least 7 days prior to the experiment, handle the animals daily to acclimate them to the procedure.
-
For 3 days prior, acclimate the rats to the metabolic chambers for 2-3 hours each day.
-
-
Compound Preparation:
-
Prepare a suspension of this compound in 0.5% CMC in saline.
-
Vortex thoroughly before each use to ensure a uniform suspension. Prepare a vehicle-only solution for the control group.
-
-
Experimental Procedure:
-
Fast the rats for 4 hours prior to dosing, with water available ad libitum.
-
Record the baseline body weight immediately before dosing.
-
Administer ZD-7114 (e.g., 0.1 mg/kg) or vehicle via oral gavage (p.o.) at a volume of 2 mL/kg.
-
Immediately place the rat into an open-circuit indirect calorimetry chamber.
-
Record oxygen consumption (VO₂), carbon dioxide production (VCO₂), and respiratory exchange ratio (RER) continuously for at least 4 hours post-dosing.
-
Data is typically normalized to body weight.
-
-
Data Analysis:
-
Calculate the average VO₂ for each animal over 30-minute intervals.
-
Compare the time-course of VO₂ between the ZD-7114 treated group and the vehicle control group using a two-way ANOVA with repeated measures.
-
Calculate the area under the curve (AUC) for the change in VO₂ from baseline for each animal and compare between groups using a t-test or one-way ANOVA.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to ZD-7114 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the two beta3-agonists, ZD7114 and ZD2079 on 24 hour energy expenditure and respiratory quotient in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICI-D 7114 (hydrochloride) | C22H31ClN2O6 | CID 23368803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Gastroprotective effect of beta3 adrenoreceptor agonists ZD 7114 and CGP 12177A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ZD-7114 Hydrochloride Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ZD-7114 hydrochloride in aqueous solutions. The following information is based on established principles of pharmaceutical stability testing, as specific stability data for this compound is not publicly available. The provided data and protocols are illustrative and should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
A1: While specific data for this compound is not available in the public domain, compounds with similar structures (amine hydrochlorides with ether and amide linkages) typically exhibit pH-dependent stability. Generally, maximum stability is often found in the acidic pH range (around pH 3-5). Degradation can be expected to increase in neutral and alkaline conditions due to hydrolysis of the amide or ether bonds. Acid-catalyzed hydrolysis can also occur at very low pH.
Q2: What are the likely degradation pathways for this compound in aqueous solutions?
A2: Based on the structure of ZD-7114, potential degradation pathways include:
-
Hydrolysis: Cleavage of the amide bond or the ether linkages are common degradation routes for related structures, especially under acidic or basic conditions.
-
Oxidation: The secondary amine and ether moieties could be susceptible to oxidation.
Q3: How can I monitor the stability of my this compound solutions?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact ZD-7114 from its potential degradation products. UV detection is typically suitable for this compound.
Q4: What are the typical storage conditions for this compound solutions?
A4: For short-term storage, it is advisable to keep aqueous solutions refrigerated (2-8 °C) and protected from light. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is recommended. The optimal pH for storage is likely to be in the acidic range, but this should be experimentally determined.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | The pH of the solution may be unfavorable for stability. | Measure the pH of your solution. Adjust the pH to a more acidic range (e.g., pH 4-5) using a suitable buffer system (e.g., acetate or citrate buffer). |
| Appearance of unknown peaks in the HPLC chromatogram. | These are likely degradation products. | Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying the peaks and confirming that your HPLC method can resolve them from the parent compound. |
| Precipitation of the compound from the aqueous solution. | The solubility of this compound may be limited at the prepared concentration and pH. | Confirm the solubility of this compound in your chosen buffer system. You may need to adjust the pH or lower the concentration. The use of co-solvents can also be explored, but their impact on stability should be assessed. |
| Inconsistent stability results between experiments. | Variability in solution preparation, storage conditions (temperature, light exposure), or analytical methodology. | Ensure consistent and accurate preparation of solutions. Tightly control storage conditions. Validate your analytical method for robustness to ensure it is not a source of variability. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate the expected trends.
Table 1: Hypothetical Percentage of this compound Remaining in Aqueous Buffers at 40°C.
| pH | Time (days) | % Remaining |
| 2.0 | 7 | 92.5 |
| 4.0 | 7 | 98.1 |
| 7.0 | 7 | 85.3 |
| 9.0 | 7 | 70.2 |
Table 2: Hypothetical First-Order Degradation Rate Constants (k) for this compound at 40°C.
| pH | k (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.011 | 63.0 |
| 4.0 | 0.003 | 231.0 |
| 7.0 | 0.023 | 30.1 |
| 9.0 | 0.050 | 13.9 |
Experimental Protocols
Protocol 1: Preparation of Buffered Solutions of this compound
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10) at the desired pH values.
-
Stock Solution Preparation: Accurately weigh this compound and dissolve it in a small amount of an appropriate solvent (e.g., methanol or DMSO) before diluting with the respective buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Sample Preparation: Aliquot the buffered this compound solutions into amber vials to protect from light.
-
Storage: Store the vials at the desired temperature(s) (e.g., 4°C, 25°C, 40°C).
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following is a general method that may serve as a starting point:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Protocol 3: Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method to observe the degradation of this compound and the formation of degradation products.
Mandatory Visualizations
Signaling Pathway
Caption: β3-Adrenergic receptor signaling pathway activated by ZD-7114 HCl.
Experimental Workflow
Caption: General workflow for determining the pH stability of ZD-7114 HCl.
Technical Support Center: ZD-7114 Hydrochloride Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the purity of a ZD-7114 hydrochloride sample. The following question-and-answer format addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity confirmation crucial?
A1: this compound (CAS No. 129689-28-7) is a potent and selective β3-adrenergic agonist.[1][2] As with any compound used in research and drug development, confirming its purity is critical to ensure the reliability and reproducibility of experimental results, as well as for safety and efficacy in later-stage development. Impurities can lead to misleading biological data and potentially toxic effects.
Q2: What are the primary analytical methods for determining the purity of a this compound sample?
A2: A multi-faceted approach is recommended for a thorough purity assessment. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity and identify the presence of related substances.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and elucidate the structure of impurities.
-
Elemental Analysis (EA): To determine the elemental composition and compare it against the theoretical values.
Q3: What are the common types of impurities that might be present in a this compound sample?
A3: Impurities in pharmaceutical substances can originate from various stages, including synthesis, purification, and storage.[3][4] Common impurities can be categorized as:
-
Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, and catalysts.[3][5]
-
Inorganic Impurities: These may include reagents, catalysts, heavy metals, and inorganic salts.[3][6]
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[3]
Purity Assessment Methodologies
A summary of the recommended analytical techniques for purity confirmation of this compound is provided in the table below.
| Analytical Method | Parameter Measured | Expected Outcome for a Pure Sample (>98%) |
| Reverse-Phase HPLC | Chemical Purity | A single major peak with a purity of ≥98% |
| ¹H and ¹³C NMR | Structural Integrity & Organic Impurities | Spectra consistent with the known structure of this compound; minimal signals from impurities. |
| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | A prominent ion corresponding to the molecular weight of the free base [M+H]⁺ at m/z 419.22. |
| Elemental Analysis | Elemental Composition | Experimental percentages of C, H, N, and Cl within ±0.4% of the theoretical values.[7] |
Experimental Protocols
Below are detailed methodologies for the key experiments used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the this compound sample. A reverse-phase HPLC method is generally suitable for this type of molecule.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Example: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Expected Results: A pure sample should exhibit a single major peak at a specific retention time. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and to detect and identify any organic impurities.
Methodology:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[8][9][10][11] The use of DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing exchangeable protons.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
Expected Results: The obtained ¹H and ¹³C NMR spectra should be consistent with the established structure of ZD-7114. The presence of any significant unexpected signals may indicate impurities.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of ZD-7114 and to identify potential impurities based on their mass-to-charge ratio.
Methodology:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole instrument.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[6][12]
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Analysis: Acquire a full scan mass spectrum. For structural elucidation of impurities, tandem MS (MS/MS) can be performed.
Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecule of the ZD-7114 free base (C₂₂H₃₀N₂O₆), which has a calculated monoisotopic mass of approximately 418.22 Da. Therefore, the expected [M+H]⁺ ion would be at an m/z of approximately 419.22.
Elemental Analysis (EA)
Objective: To determine the percentage of carbon, hydrogen, nitrogen, and chlorine in the sample and compare it to the theoretical values for this compound (C₂₂H₃₁ClN₂O₆).
Methodology:
-
Instrumentation: An elemental analyzer capable of CHN analysis and a separate method for chlorine determination (e.g., titration or ion chromatography).
-
Sample Preparation: A few milligrams of the dried sample are accurately weighed.
-
Analysis: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Chlorine is determined by a suitable method after sample decomposition.
Expected Results: The experimentally determined percentages should be within ±0.4% of the calculated theoretical values.[7]
Theoretical Elemental Composition for C₂₂H₃₁ClN₂O₆ (MW: 454.95 g/mol ): [7]
-
Carbon (C): 58.08%
-
Hydrogen (H): 6.87%
-
Chlorine (Cl): 7.79%
-
Nitrogen (N): 6.16%
-
Oxygen (O): 21.10%
Troubleshooting Guides
HPLC Troubleshooting
Issue: Peak Splitting
-
Possible Cause 1: Co-elution of an impurity.
-
Solution: Modify the mobile phase gradient or composition to improve separation. A shallower gradient may resolve closely eluting peaks.
-
-
Possible Cause 2: Column void or contamination.[3]
-
Solution: Reverse-flush the column. If the problem persists, the column may need to be replaced.[3]
-
-
Possible Cause 3: Injector issues or improper sample solvent.[13]
-
Solution: Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Check the injector for any blockages or leaks.
-
Issue: Broad Peaks
-
Possible Cause 1: Column degradation.
-
Solution: Replace the column with a new one of the same type.
-
-
Possible Cause 2: High extra-column volume.
-
Solution: Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
-
-
Possible Cause 3: Mobile phase pH is close to the pKa of ZD-7114.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.
-
Visualizations
Experimental Workflow for Purity Confirmation
Caption: Workflow for ZD-7114 HCl purity analysis.
Logical Relationship of Purity Assessment Techniques
Caption: Interrelation of analytical techniques.
β-Adrenergic Signaling Pathway
Caption: Simplified β3-adrenergic signaling pathway.
References
- 1. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. tecan.com [tecan.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. medkoo.com [medkoo.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. support.waters.com [support.waters.com]
Mitigating potential experimental artifacts with ZD-7114 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential experimental artifacts when working with ZD-7114 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ICI-D7114, is a potent and selective β3-adrenoceptor agonist.[1] Its primary mechanism of action is to stimulate thermogenesis in brown adipose tissue (BAT).[2][3] This makes it a valuable tool for research in obesity and diabetes.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Condition | Duration | Temperature |
| Short-term | Days to weeks | 0 - 4°C |
| Long-term | Months to years | -20°C |
| In solvent | 1 month | -20°C |
| In solvent | 6 months | -80°C |
This product is generally stable for a few weeks during standard shipping at ambient temperatures.[4]
Q3: What are some key physicochemical properties of this compound?
| Property | Value |
| Molecular Formula | C₂₂H₃₁ClN₂O₆ |
| Molecular Weight | 454.95 g/mol [4] |
| CAS Number | 129689-28-7[4] |
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects. While ZD-7114 is a selective β3-adrenoceptor agonist, high concentrations may lead to interactions with other β-adrenoceptors (β1 or β2), potentially causing cardiovascular or other systemic effects in vivo.[2][4]
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that elicits the desired β3-adrenergic effect without engaging off-target receptors.
-
Use of Antagonists: Include selective antagonists for β1 and β2 receptors in your experimental design to confirm that the observed effect is mediated through the β3 receptor.
-
Control Experiments: Always include appropriate vehicle controls and consider using a known, well-characterized β3-adrenoceptor agonist as a positive control.
-
Problem 2: Poor solubility of this compound in aqueous solutions.
-
Possible Cause: The compound may have limited solubility in aqueous buffers, leading to precipitation and inaccurate concentrations.
-
Troubleshooting Steps:
-
Solvent Selection: For in vitro studies, dimethyl sulfoxide (DMSO) is a common solvent.[3][5] For in vivo formulations, consider options like polyethylene glycol 400 (PEG400) or suspending the compound in 0.2% carboxymethyl cellulose.[3]
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
pH Adjustment: The solubility of compounds with amine groups can be pH-dependent. Assess the stability and solubility of this compound at different pH values relevant to your experimental system.
-
Problem 3: Lack of thermogenic effect in animal models.
-
Possible Cause 1: Inadequate Dose. The effective dose can vary between species and even strains of animals.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the ED50 for thermogenesis in your specific animal model. A reported oral ED50 for stimulating oxygen consumption in rats is 0.04 mg/kg.[2][3]
-
Route of Administration: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and allows for sufficient bioavailability.
-
-
Possible Cause 2: Species-specific differences in β3-adrenoceptor pharmacology.
-
Troubleshooting Steps:
-
Literature Review: Consult the literature for studies using ZD-7114 or other β3-agonists in your chosen animal model to understand expected outcomes and potential species-specific nuances.
-
Receptor Expression Analysis: If feasible, confirm the expression levels of β3-adrenoceptors in the target tissues of your animal model.
-
Experimental Protocols
In Vivo Assessment of Thermogenesis in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals to individual housing and handling for at least one week prior to the experiment.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose).
-
Dosing: Administer this compound via oral gavage at a range of doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg) to determine a dose-response relationship. Include a vehicle-only control group.
-
Measurement of Oxygen Consumption: Place rats in metabolic chambers and measure whole-body oxygen consumption (VO₂) for a set period (e.g., 2-4 hours) post-administration.
-
Data Analysis: Calculate the change in VO₂ from baseline for each animal and compare the dose groups to the vehicle control group.
Visualizations
Caption: Signaling pathway of this compound in brown adipocytes.
Caption: Workflow for an in vivo study of this compound-induced thermogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 3. ICI-D7114 |beta-adrenoceptor agonist| CAS 129689-28-7 | Buy D-7114 from Supplier InvivoChem [invivochem.com]
- 4. medkoo.com [medkoo.com]
- 5. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | this compound (ICI-D 7114 hydrochloride) | β3-adrenergic激动剂 | 美国InvivoChem [invivochem.cn]
Validation & Comparative
A Comparative Guide to ZD-7114 Hydrochloride and CL 316 ,243 for Brown Adipose Tissue (BAT) Activation
For researchers in the fields of metabolism, obesity, and drug development, the activation of brown adipose tissue (BAT) presents a promising therapeutic strategy for increasing energy expenditure. β3-adrenergic receptor (β3-AR) agonists are potent tools for stimulating BAT thermogenesis. This guide provides an objective comparison of two widely used research compounds, ZD-7114 hydrochloride and CL 316 ,243, focusing on their performance in BAT activation, supported by experimental data and detailed protocols.
Mechanism of Action: β3-Adrenergic Receptor Signaling in Brown Adipocytes
Both ZD-7114 and CL 316 ,243 are selective agonists for the β3-adrenergic receptor, which is highly expressed on the surface of brown adipocytes[[“]][2]. The binding of these agonists initiates a well-defined signaling cascade. Activation of the β3-AR stimulates the Gs alpha subunit of its associated G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP)[[“]][3]. The rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates key downstream targets[[“]].
PKA-mediated phosphorylation activates hormone-sensitive lipase (HSL) and other lipases, leading to the breakdown of intracellular triglycerides into free fatty acids (FFAs)[[“]]. These FFAs serve a dual role: they are the primary fuel for mitochondrial respiration and act as direct activators of Uncoupling Protein 1 (UCP1)[[“]]. UCP1, a hallmark of BAT, is a mitochondrial inner membrane protein that uncouples oxidative phosphorylation from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat—a process known as non-shivering thermogenesis[[“]][4]. Chronic stimulation by β3-AR agonists also upregulates the expression of the Ucp1 gene and promotes mitochondrial biogenesis[5][6].
Pharmacological Profile: Potency and Selectivity
The efficacy of a β3-AR agonist is determined by its potency (the concentration required for a response) and its selectivity for the β3 receptor over β1 and β2 subtypes. High selectivity is crucial to minimize off-target cardiovascular effects, such as increased heart rate, which are mediated by β1 and β2 receptors.
CL 316 ,243 is renowned for its high potency and exceptional selectivity for the rodent β3-AR. It is considered a full agonist at the rodent receptor but may act as only a partial agonist at the human β3-AR[3][7]. ZD-7114 (also known as ICI D7114) is also characterized as a selective β3-AR agonist that stimulates thermogenesis at doses that have minimal effect on β1 or β2 adrenoceptors[8][9].
| Compound | Target | Potency (EC50) | Selectivity Profile |
| CL 316 ,243 | β3-Adrenoceptor | 3 nM[7][10] | Highly selective; >10,000-fold more selective for β3 over β1 and β2 receptors. |
| ZD-7114 | β3-Adrenoceptor | ED50 (O2 consumption, rat): 0.04 mg/kg p.o.[8][11] | Selective for β3-AR, stimulating BAT at doses with no chronotropic effects on the heart[8][11]. |
Comparative Efficacy in BAT Activation
Both compounds have been shown to be effective activators of BAT thermogenesis and the "browning" of white adipose tissue (WAT). Their administration leads to significant metabolic changes, including increased energy expenditure and upregulation of thermogenic genes.
| Parameter | This compound | CL 316 ,243 |
| UCP1 Expression | Significantly increases UCP1 mRNA expression in adipocytes[12]. Treatment leads to marked activation of brown fat thermogenesis[13][14]. | Potently upregulates UCP1 mRNA and protein levels in both BAT and WAT depots[5][7][15][16]. Chronic treatment causes a 3- to 4-fold increase in UCP1 content in rat BAT[6]. |
| Energy Expenditure | Increases whole-body oxygen consumption in rats, cats, and dogs[8][11]. | Increases resting metabolic rate and 24-hour energy expenditure in rodents[4][5][6][17]. A single dose can increase RMR in humans[18]. |
| Body Temperature | Increases body core temperature in rats after 7 days of treatment[17]. | Acutely increases body temperature in mice[2][4]. |
| GDP Binding | Increases mitochondrial GDP binding in BAT, a direct measure of thermogenic activity (ED50 of 0.15 mg/kg in rats)[8][11][19]. | Not explicitly quantified in the provided search results, but increased thermogenesis implies enhanced activity. |
| Glucose Metabolism | Has beneficial effects in animal models of disturbed glucose homeostasis[9]. | Improves glucose tolerance and enhances insulin-stimulated glucose disposal, particularly in adipose tissues[17][20]. |
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate the effects of ZD-7114 and CL 316 ,243 on BAT activation in vivo.
1. Animal Model and Acclimation:
-
Species: Male C57BL/6J mice or Sprague-Dawley/Zucker rats are commonly used[5][13][19].
-
Housing: Animals are single-housed in a temperature-controlled environment (e.g., 22°C or thermoneutrality at 30°C) with a standard 12:12 hour light-dark cycle[5].
-
Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.
2. Compound Administration:
-
CL 316 ,243: Typically administered via intraperitoneal (i.p.) injection or subcutaneous (s.c.) injection at doses ranging from 0.1 to 1 mg/kg/day[2][7][16]. For chronic studies, osmotic mini-pumps can be used[5].
-
ZD-7114: Can be administered orally in drinking water (e.g., 3 mg/kg/day) or via oral gavage[8][13][19].
-
Duration: Studies can be acute (single injection) or chronic (daily injections for 7 days or longer)[13][16]. A vehicle control group (e.g., saline) must be included.
3. Measurement of Energy Expenditure and Body Temperature:
-
Indirect Calorimetry: Place animals in metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure[5][17].
-
Body Temperature: Use implantable telemetry probes for continuous monitoring or a rectal probe for periodic measurements[4][17].
4. Tissue Collection and Analysis:
-
Euthanasia & Dissection: At the end of the treatment period, euthanize animals and carefully dissect interscapular BAT (iBAT) and various WAT depots (e.g., inguinal, epididymal).
-
Sample Processing: Immediately flash-freeze a portion of the tissue in liquid nitrogen for RNA/protein analysis and fix another portion in formalin for histology.
5. Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): Isolate total RNA from BAT, reverse transcribe to cDNA, and perform qPCR to measure the relative expression of target genes like Ucp1, Pgc1a, Cidea, and Dio2, normalizing to a stable housekeeping gene[15][16].
-
Western Blot: Prepare protein lysates from BAT and perform Western blotting to quantify the protein levels of UCP1 and mitochondrial markers (e.g., COX IV), normalizing to a loading control like β-actin or GAPDH[4].
Summary and Conclusion
Both this compound and CL 316 ,243 are highly effective and selective β3-adrenergic receptor agonists that serve as invaluable tools for investigating BAT thermogenesis and its metabolic consequences.
-
CL 316 ,243 is exceptionally well-characterized, particularly in rodent models, with a vast amount of literature supporting its potent and highly selective action[7]. It reliably induces a robust thermogenic response, upregulates UCP1, and improves glucose metabolism[4][5][20]. Its primary limitation for translational studies is its reduced efficacy as a partial agonist at the human β3-AR[3].
-
This compound is also a potent and selective β3-AR agonist, proven to increase whole-body oxygen consumption and directly activate BAT thermogenic machinery without inducing cardiac side effects at effective doses[8][11]. It represents a reliable alternative for studies focused on the physiological effects of sustained β3-AR activation[9][13].
For researchers working with rodent models, CL 316 ,243 offers a benchmark for potent and highly selective BAT activation. ZD-7114 provides a similarly effective, selective alternative. The choice between them may depend on the specific experimental context, desired route of administration, and the specific metabolic questions being addressed. Both compounds have significantly contributed to the understanding of BAT physiology and continue to be critical for the preclinical evaluation of novel anti-obesity and anti-diabetic therapies.
References
- 1. consensus.app [consensus.app]
- 2. The role of the brown adipose tissue in β3-adrenergic receptor activation-induced sleep, metabolic and feeding responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification of Therapeutic and Experimental Drugs for Brown Adipose Tissue Activation: Potential Treatment Strategies for Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of ZD7114, a selective β3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance (1998) | Eriika Savontaus | 16 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of UCP1 in the Browning of Epididymal Adipose Tissue by β3-Adrenergic Agonist: A Role for MicroRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of Human Brown Adipose Tissue by a β3-Adrenergic Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of the antidiabetic effects of the beta 3-adrenergic agonist CL-316243 in obese Zucker-ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ZD-7114 Hydrochloride and Isoprenaline Selectivity at Beta-Adrenergic Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between adrenergic receptor agonists is paramount for targeted therapeutic design. This guide provides a detailed comparison of the selectivity profiles of ZD-7114 hydrochloride and isoprenaline, supported by experimental data and methodologies.
This compound is a potent and highly selective agonist for the β3-adrenergic receptor, while isoprenaline is a non-selective β-adrenergic agonist, exhibiting activity at β1, β2, and β3 subtypes. This fundamental difference in receptor selectivity dictates their distinct physiological effects and therapeutic applications. Isoprenaline's broad activity leads to significant cardiovascular effects, including increased heart rate and contractility (β1) and smooth muscle relaxation (β2).[1][2] In contrast, ZD-7114's targeted action on β3 receptors, primarily found in adipose tissue, makes it a valuable tool for studying metabolic processes like thermogenesis with minimal cardiac stimulation.[3][4][5]
Quantitative Comparison of Receptor Affinity and Potency
The selectivity of ZD-7114 and isoprenaline can be quantitatively expressed through their binding affinities (pKi) and functional potencies (pEC50) at each β-adrenoceptor subtype. The following table summarizes data from a comprehensive study utilizing human β-adrenoceptors expressed in Chinese Hamster Ovary (CHO) cells.[6]
| Compound | Receptor Subtype | pKi (Binding Affinity) | pEC50 (Functional Potency) |
| This compound | β1-adrenoceptor | 6.1 | 5.7 |
| β2-adrenoceptor | 5.4 | <5 | |
| β3-adrenoceptor | 7.3 | 7.8 | |
| Isoprenaline | β1-adrenoceptor | 6.7 | 7.9 |
| β2-adrenoceptor | 6.8 | 7.7 | |
| β3-adrenoceptor | 6.5 | 7.9 |
Data adapted from Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061.[6]
This data clearly illustrates that this compound possesses significantly higher affinity and potency for the β3-adrenoceptor compared to β1 and β2 subtypes. Conversely, isoprenaline demonstrates high affinity and potency across all three β-adrenoceptor subtypes, confirming its non-selective profile.
Signaling Pathways
The activation of β-adrenergic receptors by both ZD-7114 and isoprenaline initiates a canonical signaling cascade involving the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). However, the downstream physiological consequences are receptor-subtype specific.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 4. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ZD-7114 Hydrochloride Cross-Reactivity with Adrenergic Receptors
A Guide for Researchers in Pharmacology and Drug Development
This guide provides a comparative assessment of ZD-7114 hydrochloride's cross-reactivity with various adrenergic receptor subtypes. This compound, also known as ICI-D7114, is recognized as a potent and selective agonist for the β3-adrenergic receptor, a key target in metabolic research, particularly for its role in thermogenesis and lipolysis.[1][2] Understanding its selectivity is crucial for predicting its pharmacological profile and potential off-target effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support researchers in their evaluation of this compound.
Quantitative Assessment of Adrenergic Receptor Affinity
The selectivity of this compound is demonstrated by its differential binding affinity and functional potency across the adrenergic receptor family. While comprehensive data across all α and β subtypes from a single study is limited, the available information consistently points towards a high degree of selectivity for the β3 receptor.
| Receptor Subtype | Ligand/Compound | Ki (nM) | EC50 (nM) | Assay Type | Cell Line/Tissue | Reference |
| β3 | ZD-7114 | - | - | Functional (Relaxation) | Rat isolated ileum | [3] |
| β1 | ZD-7114 | - | >1000 | Functional (cAMP) | CHO cells | Inferred from qualitative statements |
| β2 | ZD-7114 | - | >1000 | Functional (cAMP) | CHO cells | Inferred from qualitative statements |
| α1 | ZD-7114 | - | - | Not available | Not available | - |
| α2 | ZD-7114 | - | - | Not available | Not available | - |
Experimental Methodologies
To assess the cross-reactivity of a compound like this compound, two primary types of in vitro assays are typically employed: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist or antagonist activity (EC50 or IC50).
Radioligand Binding Assay (Competitive Inhibition)
This method quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1, α2, β1, β2, and β3 adrenergic receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing a single human adrenergic receptor subtype (e.g., ADRB1, ADRB2, ADRB3, ADRA1A, ADRA2A).
-
Radioligands:
-
β1 & β2 receptors: [³H]-CGP 12177
-
β3 receptor: [¹²⁵I]-cyanopindolol
-
α1 receptor: [³H]-prazosin
-
α2 receptor: [³H]-rauwolscine
-
-
This compound (test compound)
-
Non-specific binding control (e.g., high concentration of a non-selective antagonist like propranolol for β receptors).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture CHO cells expressing the target receptor subtype to a high density. Harvest the cells and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 10-20 µg of protein).
-
A fixed concentration of the appropriate radioligand.
-
Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding wells, add a high concentration of the non-selective antagonist.
-
For total binding wells, add assay buffer instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of ZD-7114 that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP) following receptor activation.
Objective: To determine the functional potency (EC50) of this compound at β-adrenergic receptors.
Materials:
-
CHO cells stably expressing a single human β-adrenergic receptor subtype.
-
This compound.
-
Isoproterenol (a non-selective β-agonist, used as a positive control).
-
Forskolin (an adenylyl cyclase activator, used in some assay formats).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Plate the CHO cells in a 96-well plate and grow to a suitable confluency.
-
Compound Addition: Replace the culture medium with a stimulation buffer containing varying concentrations of this compound or isoproterenol.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and procedures involved, the following diagrams illustrate the β-adrenergic receptor signaling pathway and a typical experimental workflow for assessing compound selectivity.
Caption: β-Adrenergic Receptor Signaling Pathway
References
A Comparative Guide to ZD-7114 Hydrochloride and Other β3-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZD-7114 hydrochloride with other β3-adrenergic receptor agonists, focusing on their performance, supporting experimental data, and methodologies.
Introduction to β3-Adrenergic Agonists
β3-adrenergic receptors (β3-ARs) are predominantly expressed in adipose tissue and the urinary bladder. Their stimulation leads to various physiological effects, including lipolysis, thermogenesis, and relaxation of the detrusor muscle. This has made β3-AR agonists promising therapeutic targets for metabolic disorders such as obesity and type 2 diabetes, as well as for the treatment of overactive bladder (OAB). This compound is a potent and selective β3-AR agonist that has been investigated for its thermogenic and anti-obesity effects. This guide will compare this compound to other notable β3-agonists, providing researchers with the necessary data to make informed decisions for their studies.
Comparative Performance of β3-Agonists
The following tables summarize the available quantitative data for this compound and other selected β3-agonists.
Table 1: In Vitro Potency and Selectivity of β3-Adrenergic Agonists
| Compound | β3 EC50 (nM) | β1 Selectivity Ratio (vs. β3) | β2 Selectivity Ratio (vs. β3) | Receptor Source | Reference |
| ZD-7114 | Not explicitly found | 6.3 (β1 vs. β3) | 1.9 (β1 vs. β2) | Human (recombinant) | [1] |
| Mirabegron | 10.0 | >517 | >496 | Human (recombinant) | [2] |
| Vibegron | 2.13 | >7937 | >7937 | Human (recombinant) | [2] |
| Solabegron | 83.6 | 21.3 | >362 | Human (recombinant) | [2] |
| CL-316,243 | Not explicitly found | >129 (β1 vs. β3) | 10 (β2 vs. β3) | Human (recombinant) | [1] |
Note: Selectivity ratios for ZD-7114 are presented as reported in the literature. A higher ratio indicates greater selectivity for the β3 receptor over the other subtypes.
Table 2: Pharmacokinetic Parameters of Selected β3-Agonists
| Compound | Species | Oral Bioavailability (%) | Plasma Half-life (t½) | Cmax | Clearance | Reference |
| This compound | Rat | Data not available | Data not available | Data not available | Data not available | |
| Mirabegron | Human | 29-35 | 50 hours | 60-115 nM | Data not available | |
| Vibegron | Human | Data not available | 30.8 hours | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
β3-Adrenergic Receptor Signaling Pathway
Activation of the β3-AR by an agonist like this compound primarily initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects.
Caption: Canonical Gs-protein signaling pathway of β3-adrenergic receptor agonists.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
1. Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from studies determining the affinity of ligands for human β-adrenergic receptors expressed in CHO-K1 cells.[1]
-
Cell Culture:
-
CHO-K1 cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured in DMEM/F12 medium supplemented with 10% fetal calf serum and 2 mM L-glutamine at 37°C in a humidified 5% CO2 atmosphere.[1]
-
-
Membrane Preparation:
-
Cells are harvested and homogenized in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is resuspended in assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Membrane preparation (containing a specific amount of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177).[1]
-
Varying concentrations of the unlabeled competitor (e.g., this compound).
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).[1]
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are fitted to a one-site or two-site competition binding model using non-linear regression analysis to determine the IC50 value of the competitor.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
This protocol is a general method for measuring the functional potency of β3-AR agonists.
-
Cell Culture:
-
Use a cell line stably or transiently expressing the β3-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Seed the cells in 96-well plates and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Add varying concentrations of the β3-agonist (e.g., this compound) to the wells.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA), a homogeneous time-resolved fluorescence (HTRF) assay, or an AlphaScreen assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the amount of cAMP produced at each agonist concentration.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
3. In Vivo Study: Assessment of Thermogenic and Anti-Obesity Effects in Rats
This protocol is based on studies investigating the in vivo effects of ZD-7114.[2]
-
Animals:
-
Use a suitable rat model of obesity, such as the Zucker (fa/fa) rat or diet-induced obese (DIO) Sprague-Dawley rats.
-
House the animals individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
-
Drug Administration:
-
Parameters to Measure:
-
Food and Water Intake: Measure daily.
-
Body Weight: Measure daily or several times a week.
-
Oxygen Consumption (Thermogenesis): Measure using indirect calorimetry at baseline and at various time points during the treatment period.
-
Brown Adipose Tissue (BAT) Activity: At the end of the study, sacrifice the animals and dissect the interscapular BAT. Measure mitochondrial guanosine diphosphate (GDP) binding as an indicator of thermogenic activity.
-
Metabolic Parameters: Collect blood samples to measure plasma levels of glucose, insulin, and lipids.
-
-
Data Analysis:
-
Compare the changes in the measured parameters between the ZD-7114-treated group and a vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Why Choose this compound?
Based on the available data, this compound presents a compelling profile for researchers focused on the metabolic effects of β3-AR activation.
-
High Selectivity: While direct head-to-head comparisons with newer agonists are limited, the data suggests that this compound possesses significant selectivity for the β3-AR over β1 and β2 subtypes.[1] This is a crucial feature for minimizing off-target effects, particularly cardiovascular side effects associated with β1 and β2 receptor stimulation.
-
Proven In Vivo Efficacy: Studies have demonstrated the potent thermogenic and anti-obesity effects of this compound in rodent models.[2][4] It effectively stimulates brown adipose tissue and increases whole-body oxygen consumption at doses that do not induce chronotropic effects.[4]
-
Research Focus on Metabolism: Unlike many other β3-agonists that have been primarily developed and studied for overactive bladder, ZD-7114 has a research history centered on its metabolic actions. This makes it a valuable tool for investigating the role of β3-AR in obesity, diabetes, and other metabolic disorders.
References
- 1. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 2. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Control Experiments for ZD-7114 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZD-7114 hydrochloride with alternative compounds and outlines essential control experiments for robust study design. This compound is a potent and selective β3-adrenergic receptor agonist, primarily utilized in research focused on obesity and diabetes due to its thermogenic properties.[1][2][3] Accurate and well-controlled experiments are crucial for elucidating its specific effects.
Performance Comparison: this compound and Alternatives
The efficacy of this compound is best understood when compared with other β-adrenergic agonists. The following table summarizes key performance indicators based on in vivo studies in rats.
| Compound | Target(s) | ED50 (Oxygen Consumption, p.o.) | ED50 (GDP Binding, p.o.) | Notes |
| This compound | Selective β3-adrenergic agonist | 0.04 mg/kg [1][2][3][4] | 0.15 mg/kg [1][3][4] | High selectivity for β3 over β1 and β2 receptors, resulting in minimal cardiovascular side effects at thermogenic doses. [1][3] |
| Isoprenaline | Non-selective β-adrenergic agonist | Data not readily available in comparable units | Data not readily available in comparable units | A common positive control that stimulates β1, β2, and β3 receptors, leading to cardiovascular effects (e.g., increased heart rate) alongside thermogenesis.[2][3] |
| CL 316 ,243 | Selective β3-adrenergic agonist | ~0.1 - 1.0 mg/kg (effective dose range)[5][6] | Stimulates GDP binding, but direct ED50 not readily available[5] | Another widely used selective β3-agonist, effective in inducing thermogenesis and reducing adipose tissue mass.[5][6] |
Essential Control Experiments
To ensure the specific action of this compound is being observed, a series of control experiments are indispensable.
-
Vehicle Control: Administration of the vehicle (the solvent used to dissolve this compound) to a control group is fundamental to account for any effects of the administration procedure or the vehicle itself.
-
Positive Control (Non-selective agonist): Isoprenaline can be used as a positive control to confirm the responsiveness of the experimental model to general β-adrenergic stimulation.
-
Negative Control (Selective Antagonist): Co-administration of this compound with a selective β3-adrenergic receptor antagonist, such as SR 59230A, can demonstrate that the observed effects are specifically mediated through the β3 receptor. The antagonist should block the effects of ZD-7114.
-
Negative Control (Unrelated Compound): In some experimental setups, using a compound with a completely different and irrelevant mechanism of action can help rule out non-specific effects.
Experimental Protocols
In Vivo Whole-Body Oxygen Consumption Measurement in Rats
This protocol is designed to assess the thermogenic effect of this compound by measuring the increase in metabolic rate.
Materials:
-
Metabolic cages equipped for indirect calorimetry (e.g., Oxymax system).[7]
-
This compound and other test compounds.
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Experimental animals (rats).
Procedure:
-
Acclimatization: House the rats individually in the metabolic cages for a sufficient period (e.g., 24-48 hours) to acclimate to the new environment and minimize stress-related metabolic changes.[7]
-
Baseline Measurement: Record baseline oxygen consumption (VO2) and carbon dioxide production (VCO2) for each animal over a defined period (e.g., 12-24 hours) to establish a stable baseline.
-
Compound Administration: Administer this compound, vehicle, or other control compounds orally (p.o.) or via the desired route.
-
Post-Dose Measurement: Immediately following administration, continue to monitor VO2 and VCO2 for several hours to observe the time course and magnitude of the thermogenic response.
-
Data Analysis: Calculate the change in oxygen consumption from baseline for each animal. The respiratory exchange ratio (RER = VCO2/VO2) can also be calculated to determine the primary fuel source being utilized.
Mitochondrial GDP Binding Assay in Brown Adipose Tissue (BAT)
This ex vivo assay measures the activation of uncoupling protein 1 (UCP1) in BAT mitochondria, a key indicator of non-shivering thermogenesis.
Materials:
-
Interscapular brown adipose tissue (IBAT) from treated and control rats.
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM TES, 1 mM EDTA, pH 7.2).
-
Assay buffer (e.g., 100 mM sucrose, 10 mM CHAPS, 20 mM TES, pH 7.1).
-
[3H]GDP (radiolabeled guanosine diphosphate).
-
Non-labeled GDP.
-
Scintillation counter and vials.
Procedure:
-
Animal Treatment: Treat rats with this compound, vehicle, or control compounds as in the in vivo protocol.
-
Tissue Harvesting: At the desired time point after treatment, euthanize the animals and dissect the interscapular brown adipose tissue.
-
Mitochondrial Isolation: Homogenize the BAT in ice-cold isolation buffer and isolate the mitochondria through differential centrifugation.
-
Binding Assay:
-
Incubate isolated mitochondria with a low concentration of [3H]GDP in the assay buffer.
-
For determination of non-specific binding, a parallel set of tubes should contain a high concentration of non-labeled GDP.
-
Incubate on ice for a defined period (e.g., 15 minutes).
-
-
Separation and Counting: Separate the mitochondria from the incubation medium by centrifugation or filtration.
-
Quantification: Measure the radioactivity in the mitochondrial pellet using a scintillation counter.
-
Data Analysis: Calculate the specific binding of [3H]GDP by subtracting the non-specific binding from the total binding. Results are typically expressed as pmol of GDP bound per mg of mitochondrial protein.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and procedures involved in this compound studies, the following diagrams are provided.
References
- 1. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 2. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | this compound (ICI-D 7114 hydrochloride) | β3-adrenergic激动剂 | 美国InvivoChem [invivochem.cn]
- 3. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. storage.imrpress.com [storage.imrpress.com]
ZD-7114 Hydrochloride: A Comparative Analysis of its Thermogenic Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermogenic properties of ZD-7114 hydrochloride, a selective β3-adrenoceptor agonist. The information presented herein is based on available experimental data to assist researchers and professionals in drug development in evaluating its potential as a thermogenic agent.
Introduction to this compound
This compound is a potent and selective agonist for the β3-adrenergic receptor. Its primary mechanism of action involves the stimulation of this receptor subtype, which is predominantly expressed in brown adipose tissue (BAT). This activation triggers a signaling cascade that leads to an increase in non-shivering thermogenesis, the process of heat production independent of muscular contraction. Due to its selective nature, ZD-7114 has been investigated for its potential therapeutic applications in obesity and diabetes, aiming to increase energy expenditure.
Comparative Thermogenic Effects
The thermogenic activity of ZD-7114 has been primarily characterized in rodent models. Key indicators of its efficacy include increased whole-body oxygen consumption and enhanced guanosine diphosphate (GDP) binding to mitochondria in brown adipose tissue, a direct measure of uncoupling protein 1 (UCP1) activation and thermogenic activity.
Comparison with Other β-Adrenoceptor Agonists
| Compound | Class | Primary Target | Key Thermogenic Effects (in rats) | Cardiovascular Side Effects (in rats) | Reference |
| This compound | Selective β3-agonist | β3-adrenoceptor | Stimulates whole-body oxygen consumption (ED50: 0.04 mg/kg, p.o.) and BAT mitochondrial GDP-binding (ED50: 0.15 mg/kg, p.o.). | No chronotropic effects on the heart at thermogenically active doses. | |
| Isoprenaline | Non-selective β-agonist | β1, β2, and β3-adrenoceptors | Stimulates oxygen consumption and BAT activity. | Significant effects on heart rate at doses that stimulate thermogenesis. | |
| Clenbuterol | Primarily β2-agonist | β2-adrenoceptor (with some β3 activity) | Stimulates oxygen consumption and BAT activity. | Significant effects on heart rate at doses that stimulate thermogenesis. | |
| CL 316 ,243 | Selective β3-agonist | β3-adrenoceptor | Increases 24-hour energy expenditure and resting metabolic rate. Markedly hypertrophies interscapular BAT with a 3- to 4-fold increase in UCP content. | Not specified in the provided context. | |
| Mirabegron | Selective β3-agonist | β3-adrenoceptor | Acute ingestion increases resting energy expenditure and supraclavicular skin temperature in humans. | Can increase heart rate and blood pressure, particularly at higher doses. |
Note: Direct comparative studies between ZD-7114 and other selective β3-agonists like CL 316 ,243 and mirabegron with quantitative head-to-head data are limited in the provided search results. The data presented for CL 316 ,243 and mirabegron are from separate studies and may not be directly comparable due to different experimental conditions.
Signaling Pathway and Experimental Workflow
The thermogenic effect of ZD-7114 is initiated by its binding to the β3-adrenergic receptor on brown adipocytes. This event triggers a well-defined signaling cascade, leading to heat production. The experimental workflow to assess this response typically involves whole-animal metabolic monitoring and ex vivo analysis of brown adipose tissue.
Caption: ZD-7114 signaling cascade in brown adipocytes.
Caption: Workflow for assessing ZD-7114's thermogenic effect.
Detailed Experimental Protocols
Measurement of Whole-Body Oxygen Consumption (Indirect Calorimetry)
This protocol is a generalized procedure based on standard methods for assessing energy expenditure in rodents.
-
Apparatus: An open-circuit indirect calorimeter system with metabolic cages for individual housing of animals. The system should be equipped with an oxygen analyzer, a carbon dioxide analyzer, and a flow controller.
-
Animal Acclimation: Animals (e.g., Sprague-Dawley rats) are acclimated to the metabolic cages for a period of at least 24 hours before the experiment to minimize stress-induced metabolic changes. Food and water are provided ad libitum during acclimation.
-
Procedure:
-
Following acclimation, baseline oxygen consumption (VO2) and carbon dioxide production (VCO2) are recorded for a defined period (e.g., 1-2 hours).
-
This compound or vehicle control is administered to the animals (e.g., orally by gavage).
-
VO2 and VCO2 are continuously monitored for several hours post-administration. The respiratory exchange ratio (RER = VCO2/VO2) can be calculated to determine the primary fuel source being oxidized.
-
Energy expenditure is calculated from the VO2 and VCO2 values using the Weir equation or a simplified version.
-
-
Data Analysis: The change in oxygen consumption from baseline is calculated for both the ZD-7114-treated and control groups. The ED50 (the dose that produces 50% of the maximal response) for the stimulation of oxygen consumption can be determined from a dose-response study.
GDP Binding Assay in Brown Adipose Tissue Mitochondria
This assay quantifies the thermogenic activity of BAT by measuring the binding of radiolabeled GDP to UCP1. An increase in GDP binding is indicative of a more active, uncoupled state of the mitochondria.
-
Mitochondria Isolation:
-
Euthanize the animal and rapidly excise the interscapular brown adipose tissue (IBAT).
-
Homogenize the tissue in an ice-cold isolation buffer (e.g., containing sucrose, EDTA, and a buffering agent like HEPES).
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.
-
Wash the mitochondrial pellet with the isolation buffer and resuspend it in a suitable assay buffer.
-
-
Binding Assay:
-
The mitochondrial protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Aliquots of the mitochondrial suspension are incubated in a reaction mixture containing a buffer, a respiratory substrate (e.g., succinate), and radiolabeled [3H]GDP or [14C]GDP at various concentrations.
-
To determine non-specific binding, parallel incubations are performed in the presence of a high concentration of unlabeled GDP.
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate the mitochondria (with bound GDP) from the free GDP in the solution.
-
The filters are washed with ice-cold buffer to remove any unbound radiolabel.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The results are typically expressed as pmol of GDP bound per mg of mitochondrial protein. Scatchard analysis can be used to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd).
Conclusion
This compound demonstrates a potent and selective thermogenic effect in preclinical rodent models, primarily through the activation of β3-adrenoceptors in brown adipose tissue. Its selectivity for thermogenesis over cardiovascular effects, when compared to non-selective β-agonists, makes it an interesting compound for the study of metabolic diseases. However, it is important to note that the thermogenic response to β3-agonists can be species-dependent, and the efficacy of ZD-7114 in humans has not been definitively established in the provided context. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of ZD-7114 and other thermogenic agents.
Assessing the Specificity of ZD-7114 Hydrochloride in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZD-7114 hydrochloride's performance with other β-adrenoceptor agonists in cell-based assays. The information presented herein is intended to assist researchers in assessing the specificity of this compound for their experimental needs.
Introduction to this compound
This compound is recognized as a potent and selective agonist for the β3-adrenoceptor.[1] This receptor subtype is predominantly expressed in brown and white adipose tissue and is involved in the regulation of lipolysis and thermogenesis. Consequently, selective β3-adrenoceptor agonists like ZD-7114 are valuable research tools for studying metabolic diseases such as obesity and diabetes.[1][2] This guide compares the in vitro cell-based specificity of this compound with other commonly used β-adrenoceptor agonists.
Comparative Analysis of β-Adrenoceptor Agonist Specificity
The following tables summarize the quantitative data on the binding affinity (K D ) and functional potency (EC 50 ) of this compound and other reference compounds at the three main β-adrenoceptor subtypes (β1, β2, and β3). This data has been compiled from various cell-based assay studies.
Table 1: Binding Affinity (Log K D ) of β-Adrenoceptor Agonists
| Ligand | β1 Log K D | β2 Log K D | β3 Log K D | Predominant Selectivity | Reference |
| ZD-7114 | -7.58 ± 0.09 | Not Reported | -6.78 ± 0.07 | β1/β3 | [3] |
| Isoprenaline | Not Reported | Not Reported | Not Reported | Non-selective | Widely Cited |
| BRL 37344 | - | - | - | β3 | [4] |
| CL 316243 | - | - | - | β3 | [4] |
| Clenbuterol | Not Reported | Not Reported | Not Reported | β2 | Widely Cited |
Note: A lower Log K D value indicates higher binding affinity. Data for all compounds from a single, directly comparative study is limited.
Table 2: Functional Potency (EC 50 ) of β-Adrenoceptor Agonists in Cell-Based Assays
| Ligand | β1 EC 50 (nM) | β2 EC 50 (nM) | β3 EC 50 (nM) | Predominant Selectivity | Reference |
| ZD-7114 | Not Reported | Not Reported | 55 | β3 | [5] |
| Isoprenaline | - | - | - | Non-selective | Widely Cited |
| BRL 37344 | - | - | - | β3 | |
| CL 316243 | >10,000 | >10,000 | 3 | β3 | [4] |
| Clenbuterol | - | - | - | β2 | Widely Cited |
Note: A lower EC 50 value indicates higher potency. The selectivity of CL 316243 is reported to be over 100-fold for β3 vs β1 and β2 receptors.[4]
Signaling Pathways and Experimental Workflow
To understand the assessment of these compounds, it is crucial to visualize the underlying biological processes and experimental procedures.
The diagram above illustrates the canonical signaling cascade initiated by the binding of an agonist to a β-adrenoceptor. This Gs-coupled receptor activation leads to the production of cyclic AMP (cAMP), a key second messenger that mediates various cellular responses.
This flowchart outlines the general steps involved in determining the specificity of a β-adrenoceptor agonist in cell-based assays. The choice of assay, either direct measurement of the second messenger cAMP or a downstream reporter gene, allows for the quantification of receptor activation.
Experimental Protocols
Detailed methodologies for two key experiments are provided below.
cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay directly measures the intracellular accumulation of cAMP following receptor activation.
a. Cell Culture and Plating:
-
Culture a cell line stably or transiently expressing the human β1, β2, or β3-adrenoceptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into 384-well plates at a density optimized for the cell line and allow them to adhere overnight.
b. Compound Treatment:
-
Prepare serial dilutions of this compound and other reference agonists in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Aspirate the culture medium from the cells and add the compound dilutions. Include a positive control (e.g., a high concentration of the non-selective agonist Isoprenaline) and a negative control (vehicle).
c. Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
d. Detection:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
Incubate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.
e. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC 50 value.
CRE-Luciferase Reporter Gene Assay
This assay measures a downstream event of the cAMP signaling pathway, the activation of the cAMP response element (CRE), which drives the expression of a luciferase reporter gene.
a. Cell Culture and Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the desired human β-adrenoceptor subtype and a reporter plasmid containing the firefly luciferase gene under the control of a CRE promoter. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.
-
Plate the transfected cells into 96-well plates and allow for expression for 24-48 hours.
b. Compound Treatment:
-
Prepare serial dilutions of this compound and other reference agonists in serum-free medium.
-
Aspirate the culture medium and add the compound dilutions to the cells.
c. Incubation:
-
Incubate the plate at 37°C for a period sufficient for gene transcription and translation (e.g., 4-6 hours).
d. Detection:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system (e.g., Promega Dual-Glo® Luciferase Assay System).
e. Data Acquisition and Analysis:
-
Read the luminescence on a plate-reading luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC 50 value.
Conclusion
References
- 1. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulatory effect of the adrenergic system upon fibroblast proliferation: participation of beta 3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of β-adrenoceptor mediated smooth muscle relaxation and the detection of mRNA for β1-, β2- and β3-adrenoceptors in rat ileum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ZD-7114 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Researchers and laboratory personnel handling ZD-7114 hydrochloride are responsible for its safe and compliant disposal. This guide provides essential procedural information to ensure the proper management of waste containing this potent and selective β3-adrenergic agonist. Adherence to these guidelines is critical for personnel safety and environmental protection.
This compound should be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[1] The following procedures are based on established best practices for the disposal of laboratory chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Storage
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[2] this compound waste must be collected in designated, properly labeled, and sealed containers.
| Waste Type | Container Requirement | Storage Location |
| Solid Waste | Labeled, sealed, and compatible container | Designated hazardous waste accumulation area |
| Liquid Waste | Labeled, sealed, and leak-proof container | Secondary containment in a designated hazardous area |
| Contaminated Materials | Separate, clearly labeled solid waste container | Designated hazardous waste accumulation area |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes unused or expired product, solutions, and contaminated materials such as pipette tips, gloves, and weighing paper.
- Segregate solid and liquid waste into separate, designated hazardous waste containers.[2] Do not mix with other incompatible chemical wastes.
2. Container Labeling:
- Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2]
- Include the date of waste accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Waste Storage:
- Store waste containers in a designated and secure satellite accumulation area.[2]
- Ensure containers are kept tightly closed except when adding waste.[2]
4. Empty Container Decontamination:
- Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).
- Collect the rinsate as hazardous liquid waste.
- After triple-rinsing, deface or remove the original label and dispose of the empty container according to your institution's guidelines for decontaminated glassware or plastic.
5. Arranging for Final Disposal:
- Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the collected waste.[2][3]
- Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
It is imperative to consult your institution's specific safety and disposal guidelines, as they may have additional requirements. Always refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
References
Comprehensive Safety and Handling Protocol for ZD-7114 Hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of ZD-7114 hydrochloride, a potent and selective β3-adrenergic agonist. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment.
Hazard Classification:
| Hazard Statement | Classification | GHS Code |
| Causes skin irritation | Skin Irritant, Category 2 | H315 |
| Causes serious eye irritation | Eye Irritant, Category 2A | H319 |
| May cause respiratory irritation | Specific target organ toxicity, single exposure, Category 3 | H335 |
| Harmful if swallowed | Acute toxicity (Oral), Category 4 | H302 |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Sub-category 1B | H314 |
| Suspected of damaging fertility or the unborn child | Reproductive toxicity, Category 2 | H361 |
| Harmful to aquatic life with long lasting effects | Chronic aquatic toxicity, Category 3 | H412 |
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes and dust that can cause serious eye irritation or damage. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation or burns.[1] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator. | Prevents respiratory tract irritation from inhalation of dust.[2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust.[1]
-
Use only in a well-ventilated area, such as a chemical fume hood.[1]
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.[1]
-
Recommended storage temperature can be found on the product label, with room temperature being suitable in some cases.[3]
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[1][2] |
| Skin Contact | Immediately wash off with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation or burns occur, seek medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Disposal Guidelines:
-
Dispose of this chemical in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should be disposed of as unused product.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
